Phenylsulfamoyl chloride
Description
Properties
IUPAC Name |
N-phenylsulfamoyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO2S/c7-11(9,10)8-6-4-2-1-3-5-6/h1-5,8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGSHEKZPIDTZJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Phenylsulfamoyl Chloride: A Comprehensive Technical Guide on Physicochemical Properties and Applications in Covalent Drug Development
Executive Summary
Phenylsulfamoyl chloride (CAS 60260-49-3) is a highly versatile electrophilic building block widely utilized in organic synthesis and medicinal chemistry. Characterized by its reactive sulfamoyl chloride moiety, it serves as a critical reagent for synthesizing sulfamates and sulfonamides. This technical guide provides an in-depth analysis of its physicochemical properties—specifically molecular weight and density—and explores its mechanistic behavior, handling protocols, and cutting-edge applications in the development of targeted covalent inhibitors and biomolecular probes.
Physicochemical Profiling: Molecular Weight and Density
Understanding the fundamental physical properties of this compound is essential for precise stoichiometric calculations, solvent selection, and reaction scaling.
Molecular Weight (191.63 g/mol ):
The molecular weight of this compound (
Density (~1.5 g/cm³): The density of this compound is predicted to be approximately 1.5 ± 0.1 g/cm³[2]. Because it is significantly denser than water and common organic solvents like hexanes or ethyl acetate, it exhibits specific phase-separation behaviors during aqueous workups. When extracted with halogenated solvents like dichloromethane (density ~1.33 g/cm³), the organic layer will consistently remain the bottom phase, facilitating straightforward separatory funnel operations. Furthermore, knowing the precise density is critical for researchers who prefer volumetric dispensing of the reagent (as a viscous oil or low-melting solid) rather than gravimetric measurement, ensuring accurate molar equivalents are maintained.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Clinical/Synthetic Relevance |
| CAS Number | 60260-49-3 | Unique identifier for chemical sourcing and safety data retrieval[3]. |
| Molecular Formula | Dictates the elemental composition and isotopic distribution for MS analysis. | |
| Molecular Weight | 191.63 g/mol | Crucial for stoichiometric calculations and maintaining low MW in drug design[1]. |
| Density | ~1.5 g/cm³ (Predicted) | Informs volumetric dispensing and phase partitioning during liquid-liquid extraction[2]. |
| Physical State | Viscous oil / Low-melting solid | Requires controlled temperature handling; often dispensed as a solution in anhydrous solvents. |
Mechanistic Chemistry: Reactivity and Stability
The reactivity of this compound is driven by the highly electrophilic sulfur atom, which is susceptible to nucleophilic attack. However, the presence of a proton on the nitrogen atom (N-H) fundamentally alters its reaction pathway compared to N,N-disubstituted analogs.
The E2 Elimination Pathway:
When reacted with nucleophiles (such as anilines or alcohols) in the presence of a base (e.g., triethylamine or DIPEA) in aprotic solvents like chloroform or dichloromethane, this compound predominantly undergoes an E2-type elimination mechanism[4]. The base abstracts the acidic N-H proton, leading to the expulsion of the chloride ion and the transient formation of a highly reactive N-sulfonylamine intermediate (
E2-type elimination of this compound to form a reactive N-sulfonylamine intermediate.
Applications in Drug Development
This compound has emerged as a cornerstone reagent in the synthesis of advanced therapeutics and chemical probes.
A. nsP2 Cysteine Protease Inhibitors: Recent advancements in antiviral research have utilized this compound to synthesize N-alkyl sulfamates as a novel class of nonstructural protein 2 (nsP2) cysteine protease inhibitors[6]. These compounds exhibit broad-spectrum antialphaviral activity against pathogens like the Chikungunya virus (CHIKV) and Venezuelan equine encephalitis virus (VEEV)[7]. The sulfamate warhead serves as a finely tuned electrophile that irreversibly binds to the catalytic cysteine of the viral protease. Crucially, these sulfamate-based inhibitors demonstrate significantly lower off-target reactivity with glutathione (GSH) compared to traditional vinyl sulfone or chloroacetamide warheads, thereby reducing hepatotoxicity and systemic clearance liabilities[6][8].
B. Covalent Ligand-Directed Release (CoLDR) Probes: In chemoproteomics, this compound is employed to generate sulfamate-based CoLDR compounds[9]. These probes are designed to covalently label target proteins (such as kinases like BTK) while simultaneously releasing a reporter moiety (e.g., a fluorophore). The tunable reactivity of the phenylsulfamate ester linkage allows for selective, residue-specific labeling, making it an invaluable tool for target engagement assays and the design of Targeted Covalent Inhibitors (TCIs)[9][10].
Experimental Protocols: Synthesis of Sulfamates
To ensure high yields and minimize the hydrolysis of the sulfamoyl chloride, the following self-validating protocol must be strictly adhered to. The causality behind these steps is rooted in the moisture sensitivity of the
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask under an inert atmosphere (argon or nitrogen). Dissolve the nucleophile (e.g., methyl 2-hydroxyacetate, 1.0 eq) in anhydrous dichloromethane (
) to a concentration of 0.1–0.2 M. Rationale: Anhydrous conditions prevent the competitive hydrolysis of this compound into phenylsulfamic acid. -
Base Addition: Add a non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0–3.0 eq), to the solution[6]. Stir for 5 minutes. Rationale: A non-nucleophilic base abstracts the proton without directly attacking the electrophilic sulfur.
-
Electrophile Addition: Cool the reaction mixture to 0–5 °C using an ice bath. Slowly add this compound (1.5–2.0 eq) dropwise or in small portions. Rationale: Cooling mitigates the exothermic deprotonation and minimizes the formation of bis-sulfamoylated side products.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (25 °C). Stir for 1–2 hours[10]. Monitor the consumption of the starting material via LC-MS or TLC.
-
Quench & Extraction: Quench the reaction by adding an equal volume of distilled water. Transfer to a separatory funnel. Extract the aqueous layer with
(3 × 20 mL). The organic layer (bottom phase, due to the high density of and the product) is collected. -
Purification: Dry the combined organic layers over anhydrous
, filter, and concentrate in vacuo. Purify the crude residue using automated silica gel column chromatography (e.g., gradient elution with EtOAc/Hexane) to afford the pure sulfamate product[6].
Step-by-step synthetic workflow for the preparation of sulfamates using this compound.
References
-
bioRxiv. "N-Alkyl Sulfamates as a New Class of nsP2 Cysteine Protease Inhibitors with Broad Spectrum Antialphaviral Activity". bioRxiv Preprint Server. URL:[Link]
- Google Patents. "WO2023242845A1 - SULFAMATE BASED COVALENT LIGAND-DIRECTED RELEASE (CoLDR) COMPOUNDS". WIPO (PCT).
-
Academia.edu. "Organic Reaction Mechanisms -1998: An Annual Survey Covering the Literature". Academia. URL:[Link]
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- 10. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Solubility of Phenylsulfamoyl Chloride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Nuances of Phenylsulfamoyl Chloride Solubility
This compound (C₆H₆ClNO₂S) is a key reactive intermediate in organic synthesis, particularly in the construction of sulfonamide-containing molecules, a motif prevalent in numerous pharmaceuticals. The efficiency of synthetic routes employing this reagent is profoundly influenced by its solubility and stability in the chosen reaction medium. A thorough understanding of its behavior in various organic solvents is, therefore, not merely an academic exercise but a critical parameter for process optimization, reaction design, and the assurance of reproducible outcomes in both research and development settings.
This guide provides a comprehensive exploration of the solubility of this compound. It moves beyond a simple tabulation of data to offer a deeper understanding of the underlying physicochemical principles, practical experimental methodologies for solubility determination, and critical considerations regarding the compound's inherent reactivity and stability.
Theoretical Framework: Predicting and Understanding Solubility
The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and the solvent molecules.[1] For this compound, a molecule possessing both a nonpolar phenyl ring and a highly polar sulfamoyl chloride group (-SO₂NHCl), its solubility is a nuanced interplay of these characteristics.
Key Molecular Features Influencing Solubility:
-
Polarity: The sulfamoyl chloride group is strongly polar due to the electronegative oxygen, nitrogen, and chlorine atoms. This suggests good solubility in polar aprotic solvents that can engage in dipole-dipole interactions.
-
Hydrogen Bonding: The N-H bond in the sulfamoyl group introduces the potential for hydrogen bonding, both as a donor and an acceptor. However, the reactivity of the S-Cl bond can be enhanced in protic solvents.
-
Aromatic Ring: The phenyl group is nonpolar and will favor interactions with nonpolar or moderately polar solvents through van der Waals forces.
Based on these features, a qualitative prediction of solubility in various solvent classes can be made.
A Practical Guide to Solvent Selection: Qualitative Solubility Expectations
A preliminary assessment of solubility is a crucial first step in any synthetic endeavor. The following table provides a general, qualitative overview of the expected solubility of this compound in a range of common organic solvents, based on the principles of intermolecular forces and the known behavior of analogous sulfonyl chlorides.[2][3]
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Polar Aprotic | Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl Acetate, Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | The strong dipole moments of these solvents can effectively solvate the polar sulfamoyl chloride group.[4] DMF and DMSO are particularly effective due to their high polarity.[1] |
| Aromatic | Toluene, Benzene | Moderate to High | The aromatic ring of the solvent can interact favorably with the phenyl ring of this compound via π-stacking and van der Waals forces. |
| Ethers | Diethyl Ether | Moderate | Offers a balance of polar (ether linkage) and nonpolar (alkyl chains) characteristics. |
| Alkanes | Hexane, Heptane | Low | These nonpolar solvents are unlikely to effectively solvate the highly polar sulfamoyl chloride group. |
| Alcohols | Methanol, Ethanol | Soluble, but with Reactivity | While the polarity of alcohols would suggest good solubility, they are nucleophilic and can react with the sulfonyl chloride group to form sulfonate esters. This solvolysis reaction is a significant consideration.[5] |
| Water | Insoluble and Reactive | This compound is expected to be insoluble in water due to the hydrophobic phenyl group and will readily hydrolyze to the corresponding sulfonic acid.[3] |
Quantitative Determination of Solubility: Experimental Protocols
For many applications, a quantitative measure of solubility is essential. The following section details robust and reliable methods for determining the solubility of this compound. Given the compound's reactivity, careful selection of the analytical technique is paramount.
Gravimetric Method (for Non-Reactive Solvents)
The gravimetric method is a straightforward and accurate technique for determining solubility in non-nucleophilic, volatile solvents.[6][7]
Protocol:
-
Saturation: Add an excess of this compound to a known volume of the desired organic solvent in a sealed vial.
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is crucial.[2]
-
Phase Separation: Allow the solid to settle. Carefully filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE) to obtain a clear, saturated solution.
-
Solvent Evaporation: Transfer a precisely measured volume of the saturated solution to a pre-weighed, dry container.
-
Drying: Carefully evaporate the solvent under a stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature low enough to prevent decomposition of the solute.
-
Weighing: Once all the solvent has been removed, weigh the container with the dried solute.
-
Calculation: The solubility can be calculated in g/L or mol/L.
Spectroscopic Method (UV-Vis)
For solvents where evaporation is not practical or for higher throughput screening, UV-Vis spectroscopy can be employed, provided the solvent has a suitable UV cutoff wavelength.[8][9]
Protocol:
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) to construct a calibration curve (Absorbance vs. Concentration).
-
Saturated Solution Preparation: Prepare a saturated solution as described in the gravimetric method (Steps 1-3).
-
Dilution: Dilute a known volume of the clear, saturated filtrate with the same solvent to bring the absorbance within the linear range of the calibration curve.
-
Measurement: Measure the absorbance of the diluted solution at λmax.
-
Calculation: Use the calibration curve to determine the concentration of the diluted solution. Back-calculate the concentration of the original saturated solution to determine the solubility.
Stability of this compound in Organic Solvents
The utility of a this compound solution is not only dependent on its concentration but also on its stability. The electrophilic sulfur atom in the sulfonyl chloride group is susceptible to nucleophilic attack.[10]
Key Stability Considerations:
-
Protic Solvents: As previously mentioned, protic solvents such as alcohols and water will react with this compound. This solvolysis reaction is often slow at room temperature but can be accelerated by heat or the presence of a base.[5]
-
Nucleophilic Aprotic Solvents: While generally good solvents, some polar aprotic solvents can also exhibit nucleophilicity. For example, DMF can decompose at elevated temperatures to generate dimethylamine, which will readily react with the sulfonyl chloride.
-
Moisture: this compound is sensitive to moisture and will hydrolyze to the corresponding sulfonic acid. Therefore, it is imperative to use anhydrous solvents and to handle the compound under an inert atmosphere (e.g., nitrogen or argon).
Assessing Stability:
The stability of a this compound solution can be monitored over time using techniques such as:
-
High-Performance Liquid Chromatography (HPLC): This is the preferred method for monitoring the appearance of degradation products and the decrease in the concentration of the parent compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to track the disappearance of the N-H proton of this compound and the appearance of new signals corresponding to reaction products.
Safety and Handling
This compound and its solutions should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Corrosive: Sulfonyl chlorides are corrosive and can cause severe skin burns and eye damage.[11]
-
Moisture Sensitive: The compound is moisture-sensitive. Store in a tightly sealed container under an inert atmosphere.[11]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
Conclusion
The solubility of this compound in organic solvents is a critical parameter for its effective use in synthesis. While it is generally soluble in a range of polar aprotic and aromatic solvents, its reactivity with nucleophilic solvents, including water and alcohols, necessitates careful solvent selection and handling. For applications requiring precise concentration control, quantitative solubility determination using methods such as gravimetric analysis or UV-Vis spectroscopy is recommended. By understanding the interplay of solubility and stability, researchers can optimize reaction conditions, improve yields, and ensure the reliable application of this important synthetic intermediate.
References
- MultiScreen Solubility Filter Pl
- Pan, L., Ho, Q., Tsutsui, K., & Takahashi, L. (2001). Comparison of chromatographic and spectroscopic methods used to rank compounds for aqueous solubility. Journal of Pharmaceutical Sciences, 90(4), 521-529.
- Determination of Solubility by Gravimetric Method. (n.d.).
- 4-Sulfamidobenzoyl chloride DMF complex, 95% 5 g. (n.d.). Fisher Scientific.
- Pan, L., Ho, Q., Tsutsui, K., & Takahashi, L. (2001). Comparison of chromatographic and spectroscopic methods used to rank compounds for aqueous solubility. Request PDF.
- Solubility Test. (n.d.). AxisPharm.
- Description and Solubility. (2012). First Supplement to USP 35–NF 30.
- A brief review on determination of solubility by gravimetric method. (n.d.). National Journal of Pharmaceutical Sciences.
- Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International Journal of Molecular Sciences, 9(5), 914–928.
- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.).
- Benzenesulfonyl chloride. (n.d.). PubChem.
- 4-(phenylsulfamoyl)benzene-1-sulfonyl chloride CAS#:. (n.d.). ChemicalBook.
- Dimethylformamide. (n.d.). In Wikipedia.
- 4-Toluenesulfonyl chloride. (n.d.). PubChem.
- Benzenesulfonyl chloride. (n.d.). In Wikipedia.
- SOP: Determination of Aromatic Compound Content in Multi-Purpose Solvent and Paint Thinner Products. (n.d.).
- p-Toluenesulfonyl chloride ReagentPlus®, ≥99%. (n.d.).
- Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (n.d.).
- N-Acetylsulfanilyl chloride. (n.d.). PubChem.
- A gravimetric procedure for determination of sulphur in disulphur dichloride. (n.d.).
- Why does the nucleophilicity order of halogens reverse in a polar aprotic solvent? (2017, June 19). Quora.
- Effect of solvents on activation parameters for the kinetics of reaction between p-Toluene sulfonyl Chloride with α-Hydroxy acids in presence of Pyridine. (2016, December 20).
- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1).
- An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. (n.d.). Benchchem.
- How would you test for solubility in a compound? (2019, February 20). Quora.
- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).
- A gravimetric procedure for the determination of wet precipitated sulphur, dissolved sulphur, soluble sulphides and hydrogen sulphide. (n.d.). PubMed.
- Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. (2008, May 19).
- 4-Toluenesulfonyl chloride. (n.d.). In Wikipedia.
- Gravimetric Determin
- 5-(Phenylsulfonyl)-2-thiophenesulfonyl chloride. (n.d.). PubChem.
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Advanced Synthesis of Phenylsulfamoyl Chloride: Mechanistic Insights and Protocol Optimization
Introduction & Chemical Context
The sulfonamide functional group is a critical bioisostere in medicinal chemistry, featured prominently in antibacterial agents, diuretics, and anti-inflammatory drugs[1]. The synthesis of unsymmetrical sulfamides often relies on the use of sulfamoyl chlorides as highly reactive electrophilic precursors. However, synthesizing primary sulfamoyl chlorides—such as phenylsulfamoyl chloride (
Unlike secondary amines, primary amines yield a product that retains an acidic N-H proton. This structural feature fundamentally alters the reaction landscape, introducing competing mechanistic pathways that can rapidly degrade the target molecule into unwanted byproducts if the reaction parameters are not rigorously controlled.
Mechanistic Causality: The "N-Sulfonylamine" Problem
To design a self-validating and robust protocol, we must first understand the causality behind the reaction's failure modes. The reaction initiates via a standard nucleophilic acyl substitution: the nitrogen lone pair of aniline attacks the highly electrophilic, polarized sulfur center of
However, the presence of a base (such as triethylamine, pyridine, or even unreacted aniline) triggers a rapid secondary cascade. Kinetic studies and hydrogen/deuterium isotope effects in solvents like chloroform have demonstrated that this compound undergoes an E2-type elimination (or E1cB in more polar solvents)[2][3]. The base abstracts the acidic N-H proton, leading to the elimination of a second chloride ion and the transient formation of an N-sulfonylamine intermediate (
This heterocumulene intermediate is exceptionally electrophilic. It acts as an aggressive trap for any available aniline in the reaction mixture, undergoing a rapid addition reaction to form the symmetrical byproduct N,N'-diphenylsulfamide (
Reaction mechanism and competing E2 elimination pathway leading to symmetrical sulfamide.
Strategic Experimental Design
To suppress the E2 elimination and subsequent N-sulfonylamine trapping, the experimental design must enforce strict kinetic control. As an application scientist, I rely on two non-negotiable parameters for this synthesis: Inverse Addition and Cryogenic Thermal Control .
Inverse Addition Stoichiometry
Standard addition (adding
Cryogenic Thermal Control
The E2 elimination possesses a higher activation energy barrier than the initial nucleophilic attack. By maintaining the reaction temperature between -78 °C and 0 °C, we kinetically freeze the reaction at the this compound stage, preventing the thermal activation required for HCl elimination[5].
Table 1: Optimization of Reaction Parameters
| Parameter | Condition | Mechanistic Causality / Outcome | Expected Yield (%) |
| Addition Order | Normal ( | High local aniline concentration favors N-sulfonylamine trapping. | < 20% (High sulfamide) |
| Addition Order | Inverse (Aniline added to | Excess | 75 - 85% |
| Temperature | 25 °C (Room Temp) | Thermal energy overcomes E2 elimination activation barrier. | < 10% |
| Temperature | -78 °C to 0 °C | Kinetic trapping of the target sulfamoyl chloride. | 85% |
Step-by-Step Validated Protocol
This protocol is designed as a self-validating system. In-process controls (IPC), such as strict internal temperature monitoring and acidic quenching, ensure that the integrity of the sulfamoyl chloride is maintained throughout the workflow.
Optimized inverse-addition workflow for this compound synthesis.
Materials Required:
-
Aniline (1.0 eq, strictly dried)
-
Sulfuryl chloride (
) (1.5 eq) -
Triethylamine (
) (1.1 eq) or Pyridine (1.1 eq) -
Anhydrous Dichloromethane (DCM)
-
1M HCl (aqueous)
Experimental Procedure:
-
System Preparation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stirrer, an internal temperature probe, and an addition funnel under an inert Argon atmosphere.
-
Electrophile Loading: Add anhydrous DCM (0.2 M relative to aniline) and sulfuryl chloride (1.5 eq) to the flask. Cool the solution to -78 °C using a dry ice/acetone bath. IPC: Verify internal temperature is ≤ -75 °C before proceeding.
-
Inverse Addition: In a separate flame-dried flask, dissolve aniline (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM. Transfer this to the addition funnel. Add the aniline solution dropwise to the
solution over 60 minutes.-
Scientific Rationale: Slow addition maintains the immense local excess of
and prevents exothermic spikes that could trigger E2 elimination.
-
-
Reaction Maturation: Stir the mixture at -78 °C for 1 hour. Remove the dry ice bath and allow the reaction to slowly warm to 0 °C over an additional 1-2 hours. Monitor via TLC (Hexane/EtOAc) for the disappearance of the aniline spot.
-
Acidic Quench & Workup: Once complete, immediately quench the reaction at 0 °C by adding cold 1M HCl.
-
Scientific Rationale: The acidic quench protonates any remaining triethylamine and trace aniline, instantly halting any base-catalyzed N-sulfonylamine formation[1].
-
-
Isolation: Transfer to a separatory funnel. Extract the aqueous layer with DCM (x3). Wash the combined organic layers with brine, dry over anhydrous
, and filter. -
Concentration: Concentrate the filtrate under reduced pressure on a rotary evaporator. Crucial: Keep the water bath temperature strictly below 25 °C to prevent thermal degradation of the product.
Analytical Validation
To confirm the success of the synthesis and the absence of the symmetrical sulfamide byproduct, perform the following analytical checks:
-
Infrared Spectroscopy (IR): Look for strong characteristic asymmetric and symmetric
stretching bands around and . The presence of a sharp stretch near confirms the primary amine derivative. -
H NMR (
, 400 MHz): The acidic proton typically appears as a broad singlet downfield (often between 7.0 - 8.5 ppm, depending on concentration and solvent), alongside the characteristic aromatic multiplet of the phenyl ring ( 7.1 - 7.4 ppm). -
C NMR (
, 100 MHz): Expect four distinct aromatic carbon signals. -
TLC: this compound will run significantly faster (higher
) than the highly polar N,N'-diphenylsulfamide byproduct in standard Hexane/EtOAc mixtures.
References
-
Knipe, A. C., & Watts, W. E. (1998). Organic Reaction Mechanisms -1998: An Annual Survey Covering the Literature. Academia.edu.[Link]
-
Ni, S., et al. (2019). Metal-free introduction of primary sulfonamide into electron-rich aromatics. National Center for Biotechnology Information (PMC).[Link]
- Google Patents. WO2009050120A1 - Method for producing sulfonic acid diamides.
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decomposition products of phenylsulfamoyl chloride hydrolysis
An In-Depth Technical Guide to the Hydrolysis and Decomposition of Phenylsulfamoyl Chloride
Abstract
This compound is a reactive intermediate of significant interest in medicinal chemistry and drug development. Its utility, however, is intrinsically linked to its reactivity, particularly its susceptibility to hydrolysis. An exhaustive understanding of its decomposition in aqueous environments is critical for controlling reaction pathways, ensuring the stability of intermediates, and characterizing potential impurities. This technical guide provides a detailed examination of the hydrolysis of this compound, elucidating the primary and secondary decomposition products, the underlying reaction mechanisms, and the influence of key environmental factors. Furthermore, we present validated analytical methodologies for the characterization and quantification of the parent compound and its degradants, offering researchers a robust framework for stability and kinetic studies.
The Hydrolysis Reaction: Mechanistic Pathways and Products
The stability of this compound in aqueous media is poor, as the molecule readily undergoes nucleophilic attack by water. This process is not a simple, single-step degradation but involves primary and potential secondary reactions that define the ultimate impurity profile.
Primary Hydrolysis Pathway: An S_N2 Mechanism
The principal mechanism for the hydrolysis of this compound, like other aromatic sulfonyl chlorides, is a bimolecular nucleophilic substitution (S_N2) reaction.[1][2] In this pathway, a water molecule acts as the nucleophile, attacking the highly electrophilic sulfur atom. This attack occurs concertedly with the departure of the chloride leaving group.[3]
The reaction proceeds as follows:
-
Nucleophilic Attack: The oxygen atom of a water molecule attacks the sulfur center of the sulfamoyl chloride.
-
Transition State: A trigonal bipyramidal transition state is formed where the oxygen atom is forming a new bond and the chlorine atom is simultaneously breaking its bond with the sulfur.[4]
-
Product Formation: The transition state collapses, resulting in the expulsion of a chloride ion (Cl⁻) and the formation of a protonated phenylsulfamic acid intermediate.
-
Deprotonation: A second water molecule acts as a base, abstracting a proton to yield the final products: Phenylsulfamic Acid and a hydronium ion (which combines with the chloride ion to form hydrochloric acid, HCl).[5][6]
The primary decomposition products are therefore:
Secondary Decomposition of Phenylsulfamic Acid
A critical consideration for researchers is the stability of the primary product, phenylsulfamic acid. In aqueous solutions, particularly upon heating, phenylsulfamic acid can undergo further, slow hydrolysis. This secondary decomposition pathway yields ammonium bisulfate, effectively cleaving the sulfur-nitrogen bond.[11]
Reaction: C₆H₅NHSO₃H + H₂O → [NH₄]⁺[HSO₄]⁻ + C₆H₅OH (Phenol byproduct may also form under certain conditions)
The potential for this secondary degradation underscores the importance of time-point analysis and controlled temperature conditions during kinetic studies to ensure that the observed degradation is primarily that of the parent compound.
Influence of pH and Reaction Conditions
The rate of hydrolysis is significantly influenced by the pH of the medium.[1]
-
Neutral Conditions (Solvolysis): The reaction proceeds with water as the nucleophile, as described above.
-
Alkaline Conditions: Under basic conditions, the hydroxide ion (OH⁻), a much stronger nucleophile than water, accelerates the rate of hydrolysis dramatically. The mechanism remains S_N2, but the reaction kinetics are significantly faster.
-
Acidic Conditions: In acidic solutions, the reaction can also be accelerated. While the concentration of the potent hydroxide nucleophile is negligible, the mechanism can be influenced by protonation events.[12]
To prevent unintended hydrolysis during synthesis or handling, it is imperative to use anhydrous solvents and conduct reactions under an inert atmosphere to exclude moisture.[13]
Analytical Strategies for Characterization and Quantification
A multi-faceted analytical approach is required to accurately separate, identify, and quantify this compound and its degradation products.[14]
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the cornerstone technique for monitoring the hydrolysis reaction. It allows for the separation of the relatively nonpolar parent compound from its more polar hydrolysis product.
Expert Insights (Causality behind Protocol Choices):
-
Column: A C18 stationary phase is selected for its hydrophobic character, which provides strong retention for the aromatic this compound, allowing for excellent separation from the more polar phenylsulfamic acid.
-
Mobile Phase: A gradient elution using acetonitrile (or methanol) and water is employed. Starting with a higher aqueous content allows for the retention of early-eluting polar compounds, while gradually increasing the organic solvent concentration is necessary to elute the more retained parent compound. An acidic modifier, such as formic acid or phosphoric acid, is added to the aqueous phase to suppress the ionization of phenylsulfamic acid, resulting in sharper, more symmetrical peaks.[15]
-
Detection: A Diode Array Detector (DAD) or UV detector is ideal for quantification, typically set at a wavelength where both the parent and product have significant absorbance (e.g., 210-254 nm).[16] For unambiguous identification, coupling the HPLC to a Mass Spectrometer (MS) provides molecular weight information, confirming the identity of each peak.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an indispensable tool for the definitive structural elucidation of the decomposition products.[14]
-
¹H NMR: Can be used to confirm the presence of the phenyl group and the N-H proton. The disappearance of the characteristic signals for this compound and the appearance of new signals corresponding to phenylsulfamic acid can be monitored over time.
-
¹³C NMR: Provides complementary information on the carbon skeleton of the molecule.
-
Solvent Selection: Due to the reactivity of sulfonyl chlorides, analysis must be performed in dry, aprotic deuterated solvents like CDCl₃ or Acetone-d₆.[14]
Titrimetric Analysis
For a simple, cost-effective method to monitor overall reaction kinetics, the production of hydrochloric acid can be quantified via titration.[14] Aliquots of the reaction mixture can be taken at various time points and titrated with a standardized solution of sodium hydroxide (NaOH) using a pH indicator or a pH-stat apparatus.[17] This method provides a measure of the total acid produced, which directly correlates with the extent of hydrolysis.
Experimental Protocol: A Self-Validating Kinetic Study
This protocol provides a robust workflow for monitoring the hydrolysis kinetics of this compound using HPLC. The inclusion of system suitability checks ensures the trustworthiness and validity of the generated data.
Materials and Reagents
-
This compound (reagent grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic Acid (reagent grade)
-
Buffer solution (e.g., phosphate or acetate buffer at desired pH)
-
Quenching solution (e.g., anhydrous acetonitrile, cooled to 0°C)
Workflow
Step-by-Step Methodology
-
System Suitability: Before initiating the kinetic study, inject a standard solution containing known concentrations of both this compound and phenylsulfamic acid to verify system performance (e.g., resolution, peak shape, and retention time). This is a crucial self-validating step.
-
Reaction Initiation: Prepare the reaction medium (e.g., 50 mL of pH 7.0 phosphate buffer) in a thermostatted vessel at the desired temperature (e.g., 25°C). At time T=0, add a small volume (e.g., 100 µL) of a concentrated stock solution of this compound (prepared in anhydrous acetonitrile) to the stirring buffer.
-
Time-Point Sampling: At predetermined intervals (e.g., 0, 2, 5, 10, 30, 60 minutes), withdraw a fixed aliquot (e.g., 500 µL) of the reaction mixture.
-
Quenching: Immediately add the aliquot to a vial containing a larger volume (e.g., 1.0 mL) of cold, anhydrous acetonitrile. This action dilutes the sample and halts the hydrolysis reaction by drastically reducing the water concentration.
-
HPLC Analysis: Inject the quenched samples into the equilibrated HPLC system.
-
Data Analysis: Record the peak areas for this compound and phenylsulfamic acid at each time point. Convert peak areas to concentration using a pre-established calibration curve. Plot the concentration of this compound versus time to determine the rate of degradation.
Data Presentation and Interpretation
Quantitative data from the kinetic study should be summarized for clarity. The disappearance of the starting material and the appearance of the product can be tabulated to calculate reaction rates.
| Time (minutes) | This compound Peak Area | Phenylsulfamic Acid Peak Area | % this compound Remaining |
| 0 | 1,540,000 | 5,000 (baseline) | 100.0% |
| 2 | 1,235,000 | 310,000 | 80.2% |
| 5 | 860,000 | 675,000 | 55.8% |
| 10 | 475,000 | 1,050,000 | 30.8% |
| 30 | 55,000 | 1,460,000 | 3.6% |
| 60 | < 5,000 (Below LOQ) | 1,510,000 | 0.0% |
| Table 1: Representative data from an HPLC kinetic study of this compound hydrolysis. Data is hypothetical and for illustrative purposes. |
Conclusion
The hydrolysis of this compound is a well-defined process proceeding via an S_N2 mechanism to yield phenylsulfamic acid and hydrochloric acid as the primary decomposition products. The potential for subsequent degradation of phenylsulfamic acid necessitates careful control of experimental conditions. For professionals in drug development and chemical research, a thorough characterization of this pathway is non-negotiable. By employing a robust analytical strategy centered on RP-HPLC and supported by spectroscopic and titrimetric techniques, researchers can accurately monitor reaction kinetics, identify impurities, and ensure the integrity of their synthetic processes. The methodologies and insights presented in this guide provide a comprehensive framework for achieving these critical objectives.
References
- Benchchem. (n.d.). A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques.
- Robertson, R. E., & Laughton, P. M. (1971). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 49(9), 1441-1449.
- Jenkins, F. E., & Hambly, A. N. (1969). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic, 5, 295-298.
- Hall, H. K., Jr. (1956). Kinetics of Reactions of Acyl Chlorides. II. Mechanisms of Hydrolysis of Sulfonyl Chlorides. Journal of the American Chemical Society, 78(7), 1450–1454.
-
Gnedin, B. G., Ivanov, S. N., & Shchukina, M. V. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Journal of Organic Chemistry of the USSR (English Translation), 24(4), 742-747. Retrieved from [Link]
-
King, J. F., Lam, J. Y. L., & Skonieczny, S. (1988). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society, 110(11), 3679–3687. Retrieved from [Link]
- Verma, B. C., et al. (1995). Titrimetric determination of some sulphonyl chlorides. Indian Journal of Chemistry, Section A, 34A(10), 820-822.
- SIELC Technologies. (2018). Methanesulfonyl chloride.
- Thermo Fisher Scientific. (2025). Safety Data Sheet: 4-(Phenylsulfonyl)thiophene-2-sulfonyl chloride.
- Google Patents. (2019). CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid.
-
ResearchGate. (2022). Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture. Retrieved from [Link]
- Benchchem. (n.d.). Comparative Reactivity Analysis of (2-Chlorophenyl)methanesulfonyl chloride for Drug Development.
- FUJIFILM Wako Pure Chemical Corporation. (n.d.). Safety Data Sheet: Benzenesulfonyl Chloride.
- Benchchem. (n.d.). Preventing decomposition of sulfonyl chloride during reaction.
-
Wikipedia. (n.d.). Sulfamic acid. Retrieved from [Link]
- Google Patents. (2014). CN103739525B - A kind of preparation method of substituted phenylsulfonyl chloride.
-
LibreTexts. (2024). 21.4: Chemistry of Acid Halides. Retrieved from [Link]
-
Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International Journal of Molecular Sciences, 9(5), 856–865. Retrieved from [Link]
-
Pu, X., et al. (2020). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 59(38), 16463-16468. Retrieved from [Link]
- Sigma-Aldrich. (2025). Safety Data Sheet: 4-Methyl-benzenesulphonyl chloride.
-
Leslie, J. M. (2020). Hydrolysis of an acid chloride [Video]. YouTube. Retrieved from [Link]
-
Hone, C. A., et al. (2019). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering, 4(7), 1279-1287. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]
-
ResearchGate. (2007). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Retrieved from [Link]
-
PubChem. (n.d.). Phenylsulfamic acid. Retrieved from [Link]
-
Ataman Kimya. (n.d.). SULFAMIC ACID. Retrieved from [Link]
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- 17. pubs.acs.org [pubs.acs.org]
Phenylsulfamoyl Chloride (CAS 60260-49-3): Comprehensive Material Safety, Handling Protocols, and Synthetic Applications
Executive Summary
In the landscape of modern medicinal chemistry and drug development, the installation of sulfamate and sulfamide pharmacophores is a critical strategy for modulating target affinity and metabolic stability. As a Senior Application Scientist, I consistently rely on phenylsulfamoyl chloride as a premier electrophilic building block. It is instrumental in the synthesis of advanced therapeutics, ranging from broad-spectrum nsP2 cysteine protease inhibitors for alphaviruses to 2,3-oxidosqualene-lanosterol cyclase (OSC) inhibitors targeting hypercholesterolemia.
This technical guide synthesizes the physicochemical profiling, stringent Material Safety Data Sheet (MSDS) requirements, and field-validated experimental workflows necessary to harness the reactivity of this compound safely and effectively.
Physicochemical Profiling & Structural Dynamics
This compound acts as a highly reactive electrophilic hub. The strong electron-withdrawing nature of the sulfonyl group, coupled with the chloride leaving group, renders the sulfur atom highly susceptible to nucleophilic attack[1]. While this enables rapid coupling kinetics, it also introduces profound moisture sensitivity.
Table 1: Physicochemical and Identification Properties
| Property | Value / Specification |
| CAS Registry Number | 60260-49-3[2] |
| IUPAC / Common Name | N-phenylsulfamoyl chloride / Sulfamoyl chloride, phenyl-[3] |
| Molecular Formula | C6H6ClNO2S[3] |
| Molecular Weight | 191.63 g/mol [2] |
| Exact Mass | 190.98 g/mol [2] |
| Appearance | Off-white to pale yellow solid/liquid (temperature dependent) |
| Reactivity Profile | Highly electrophilic; reacts violently with H₂O and protic solvents |
| Storage Requirements | 2–8°C, strictly anhydrous, under inert atmosphere (Argon/N₂) |
Material Safety Data & Hazard Mitigation (MSDS Core)
Handling this compound requires a deep understanding of its degradation causality. The primary hazard stems from its interaction with ambient moisture.
Hazard Classification
-
Corrosive (Category 1B): Causes severe skin burns and irreversible eye damage.
-
Acute Toxicity: Harmful via inhalation, ingestion, or dermal absorption.
-
Water Reactivity: Exothermic hydrolysis.
The Causality of Degradation
We do not merely store this compound in a refrigerator; we backfill the storage vessel with Argon. Why? Argon is denser than air and actively displaces ambient humidity. If even a microscopic layer of water contacts the compound, it initiates an autocatalytic hydrolysis reaction, yielding phenylsulfamic acid and hydrogen chloride (HCl) gas. The generated HCl accelerates further degradation of the bulk material, leading to dangerous pressure buildup in sealed containers and rendering the reagent synthetically useless.
Emergency response protocol for this compound exposure or spills.
Synthetic Utility & Mechanistic Pathways
In drug discovery, this compound is primarily utilized to install N-phenylsulfamate or N-phenylsulfamide groups[1]. The reaction proceeds via nucleophilic substitution at the sulfur center.
A critical mechanistic requirement is the inclusion of a non-nucleophilic tertiary amine base (such as Triethylamine or DIPEA). The base serves a dual causal purpose:
-
Nucleophile Activation: It deprotonates the incoming alcohol or amine, increasing its nucleophilicity.
-
Acid Scavenging: It immediately neutralizes the HCl byproduct. Without this, the generated HCl would protonate the remaining nucleophile (halting the reaction) or cleave acid-sensitive protecting groups on the substrate[4].
Mechanism of nucleophilic sulfamoylation using this compound.
Experimental Workflows: Self-Validating Protocols
To guarantee high yields and reproducibility, experimental protocols must be self-validating. The following methodology for synthesizing an N-phenylsulfamate derivative incorporates mandatory in-process checks.
Protocol: Synthesis of N-Alkyl Phenylsulfamates
Objective: Coupling of a primary alcohol with this compound to yield a biologically active sulfamate[5].
Step 1: Preparation and Validation of Anhydrous Conditions
-
Action: Dry Dichloromethane (CH₂Cl₂) over activated 3Å molecular sieves for 24 hours.
-
Validation: Perform a Karl Fischer titration on the solvent. Proceed only if the water content is <50 ppm.
-
Causality: Trace water outcompetes the target alcohol for the highly reactive electrophile. This side reaction generates insoluble phenylsulfamic acid, drastically reducing the yield and complicating purification.
Step 2: Reagent Assembly
-
Action: In an oven-dried, Argon-flushed round-bottom flask, dissolve the target alcohol (1.0 equiv) in the validated anhydrous CH₂Cl₂ (0.2 M concentration). Add Triethylamine (NEt₃, 1.5 equiv) dropwise while cooling the flask to 0°C[4].
-
Causality: Cooling to 0°C acts as a kinetic control. It mitigates the exothermic nature of the subsequent electrophile addition and suppresses off-target side reactions, such as the formation of symmetrical bis-sulfamides.
Step 3: Electrophile Addition & In-Process Monitoring
-
Action: Add this compound (1.2 equiv) portion-wise over 10 minutes[5]. Allow the reaction to slowly warm to room temperature.
-
Validation (The "Quench-Spot" Technique): Monitor the reaction via TLC (Hexanes/EtOAc). This compound streaks heavily on silica, obscuring product spots. Self-Validation: Withdraw a 10 µL reaction aliquot and quench it into 100 µL of Methanol containing a drop of NEt₃. This instantly converts any unreacted starting material into stable methyl phenylsulfamate, providing a crisp, readable TLC chromatogram or LC-MS trace to confirm total consumption of the alcohol.
Step 4: Quenching and Phase Separation
-
Action: Once complete (typically 2–4 hours), quench the reaction mixture with saturated aqueous NaHCO₃.
-
Causality: The mildly basic NaHCO₃ safely neutralizes the triethylammonium chloride salts and hydrolyzes any residual trace sulfamoyl chloride. This partitions all hazardous and inorganic byproducts into the aqueous layer, leaving the purified target sulfamate isolated in the organic phase for subsequent concentration.
References
- Benchchem.this compound | Supplier - Benchchem.
- Chemsrc.phenylsulfamyl chloride | CAS#:60260-49-3.
- Guidechem.Sulfamoyl chloride, phenyl- 60260-49-3 wiki.
- Google Patents.WO2002014267A1 - Novel aminocyclohexane derivatives.
- NIH PMC.Ring-Opening of Aziridines by Pendant Sulfamates Allows for Regioselective and Stereospecific Preparations of Vicinal Diamines.
- ResearchGate.N-Alkyl Sulfamates as a New Class of nsP2 Cysteine Protease Inhibitors.
Sources
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- 2. phenylsulfamyl chloride | CAS#:60260-49-3 | Chemsrc [chemsrc.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Ring-Opening of Aziridines by Pendant Sulfamates Allows for Regioselective and Stereospecific Preparations of Vicinal Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Guide: Reactivity of the Sulfamoyl Chloride Functional Group
[1]
Executive Summary
The sulfamoyl chloride functionality (
This guide provides a rigorous technical analysis of this reactivity, offering validated protocols for nucleophilic coupling and mechanistic insights to troubleshoot synthetic failures.
Part 1: Structural Fundamentals & Electrophilicity
The sulfamoyl chloride group features a sulfur(VI) center in a tetrahedral geometry. Its reactivity is governed by the strong electron-withdrawing nature of the sulfonyl oxygens and the chlorine leaving group.[1]
Comparison with Sulfonyl Chlorides
While structurally similar to sulfonyl chlorides (
| Feature | Sulfonyl Chloride ( | Sulfamoyl Chloride ( |
| Geometry | Tetrahedral | Tetrahedral |
| Primary Mechanism | Direct | Variable (See Section 2) |
| Hydrolytic Stability | Moderate | Low (Highly Moisture Sensitive) |
| Main Product | Sulfonamide | Sulfamide / Sulfamate |
Part 2: The Mechanistic Dichotomy
The most critical concept for a researcher handling these reagents is the Elimination-Addition vs. Direct Substitution dichotomy. Failure to recognize this often leads to inexplicable side products or racemization.
The Sulfonylamine Pathway (Elimination-Addition)
For mono-substituted sulfamoyl chlorides (
The Direct Substitution Pathway ( -like)
For di-substituted sulfamoyl chlorides (
Figure 1: Mechanistic divergence based on nitrogen substitution. The sulfonylamine pathway (red) is kinetically distinct and faster than direct substitution.
Part 3: Synthetic Protocols & Reactivity Profile
Reaction with Amines (Synthesis of Sulfamides)
Sulfamides are bioisosteres of ureas and are critical in protease inhibitors. The reaction of a sulfamoyl chloride with an amine is the standard method of preparation.
Protocol 1: General Synthesis of Unsymmetrical Sulfamides
Target: Preparation of
-
Preparation: Flame-dry a round-bottom flask and purge with
. Moisture exclusion is non-negotiable. -
Dissolution: Dissolve the amine nucleophile (1.0 equiv) and a non-nucleophilic base (Triethylamine or DIPEA, 1.2–1.5 equiv) in anhydrous DCM or THF.
-
Note: Pyridine can be used as both solvent and base for sluggish reactions.[1]
-
-
Addition: Cool the solution to 0°C. Add the sulfamoyl chloride (1.0–1.1 equiv) dropwise as a solution in DCM.
-
Why: Controlling the exotherm prevents decomposition of the chloride before it reacts.
-
-
Reaction: Allow to warm to RT and stir for 2–12 hours. Monitor by TLC/LCMS.
-
Workup: Quench with water. Extract with DCM.[2] Wash organic layer with 1M HCl (to remove excess amine/base) and brine. Dry over
.[2]
Reaction with Alcohols (Synthesis of Sulfamates)
Sulfamates are potent carbonic anhydrase inhibitors and steroid sulfatase inhibitors.
Protocol 2: DMA-Accelerated Sulfamoylation Standard conditions often fail for hindered alcohols. The use of DMA (Dimethylacetamide) as a solvent significantly accelerates the reaction, likely by stabilizing the transition state or the sulfonylamine intermediate.
-
Setup: Dissolve alcohol (1.0 equiv) in anhydrous DMA (0.5 M concentration).
-
Reagent: Add sulfamoyl chloride (1.5–2.0 equiv).
-
Conditions: Stir at RT. No external base is strictly required if the alcohol is acid-insensitive, but
is recommended for acid-sensitive substrates. -
Workup: Dilute with EtOAc, wash extensively with water (to remove DMA) and brine.
Quantitative Reactivity Data
The following table summarizes the relative reactivity of nucleophiles toward dimethylsulfamoyl chloride (
| Nucleophile Class | Representative | Relative Rate ( | Mechanism |
| Primary Amine | Benzylamine | 10,000 | Substitution |
| Secondary Amine | Diethylamine | 8,500 | Substitution |
| Primary Alcohol | Ethanol | 50 | Substitution (Base cat.) |
| Phenol | Phenol | 15 | Substitution (Base cat.) |
| Water | 1 (Reference) | Hydrolysis |
Data synthesized from kinetic studies on sulfonyl transfer reactions [1, 2].
Part 4: Troubleshooting & Stability
Hydrolytic Instability
Sulfamoyl chlorides are significantly less stable than their carbon analogs (carbamoyl chlorides).
-
Acidic pH: Rapid hydrolysis.
-
Basic pH: Slower hydrolysis (competes with nucleophile).
-
Storage: Must be stored under Argon/Nitrogen at 4°C or -20°C.
Optimization Decision Tree
When a reaction fails (low yield or no conversion), use this logic flow to troubleshoot.
Figure 2: Troubleshooting workflow for sulfamoylation reactions.
Part 5: Case Study in Drug Discovery
Application: Synthesis of Carbonic Anhydrase Inhibitors (CAIs).[3] Context: The sulfonamide/sulfamate zinc-binding group (ZBG) is essential for CA inhibition.
Example: In the synthesis of Acetazolamide derivatives or novel sulfamate-based inhibitors (e.g., steroid sulfatase inhibitors like EMATE ), the introduction of the sulfamoyl moiety is the late-stage functionalization step.
-
Challenge: The steroid backbone in EMATE is sensitive to harsh acidic conditions.
-
Solution: Using the Sulfonylamine Pathway (via
generated in situ or from precursors) allows for mild introduction of the group. However, for -dialkyl derivatives, the direct substitution protocol (Protocol 3.1) using is preferred due to higher stability of the reagent.
References
-
RSC Publishing. Elimination mechanisms in the anilinolysis of sulfamoyl chlorides. Journal of the Chemical Society, Perkin Transactions 2, 1998.[4] [Link]
-
National Institutes of Health (PMC). Preparation of sulfonamides from N-silylamines. [Link]
-
Canadian Science Publishing. Hydrolysis of Sulfamoyl Chlorides. [Link]
-
ACS Publications. Synthesis and Reactivity of Sulfamoyl Azides. Organic Letters, 2011. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Elimination mechanisms in the anilinolysis of sulfamoyl chlorides in chloroform and acetonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Note: Synthesis of Unsymmetrical Sulfamides via Phenylsulfamoyl Chloride
This Application Note is structured to guide researchers through the synthesis of unsymmetrical sulfamides, specifically utilizing phenylsulfamoyl chloride (
Executive Summary
Sulfamides (
Unlike standard sulfonamide synthesis (using benzenesulfonyl chloride,
Mechanistic Insight & Causality
To troubleshoot and optimize this reaction, one must understand that it does not proceed via a simple
The Elimination-Addition Pathway
For
-
Elimination: The base deprotonates the acidic nitrogen of the this compound, triggering the elimination of chloride.
-
Intermediate: A highly electrophilic
-sulfonylimine ( ) species is formed. -
Addition: The nucleophilic amine attacks the sulfur atom of the intermediate.
Critical Implication: Because the intermediate (
Figure 1: The Elimination-Addition mechanism governing the reactivity of N-monosubstituted sulfamoyl chlorides.
Experimental Protocol
Materials & Reagents[1][2][3][4][5]
-
Reagent A (Electrophile): this compound (Often generated in situ due to instability).
-
Reagent B (Nucleophile): Secondary amine (e.g., Morpholine, Piperidine, or complex scaffold).
-
Base: Triethylamine (
) or DIPEA (Hunig's Base). -
Solvent: Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN). Note: Must be dry; water hydrolyzes the chloride instantly.
-
Precursor (if generating in situ): Aniline and Sulfuryl Chloride (
).
Protocol A: In Situ Generation of this compound
Note: If you have commercial this compound, skip to Protocol B. However, commercial stocks are often degraded.
Objective: Create the mono-chloride (
-
Setup: Flame-dry a 3-neck round-bottom flask. Flush with Argon.
-
Charge: Add Sulfuryl Chloride (
) (1.2 equiv) and anhydrous DCM (0.2 M concentration relative to aniline). Cool to -78°C (Dry ice/acetone bath).-
Why? Low temperature favors the kinetic mono-substitution product over the thermodynamic symmetric byproduct.
-
-
Addition: Dissolve Aniline (1.0 equiv) and Triethylamine (1.0 equiv) in DCM. Add this solution dropwise to the
over 30-60 minutes.-
Expert Tip: Adding the amine to the chloride ensures the electrophile is always in excess, minimizing the chance of the product reacting with incoming amine.
-
-
Reaction: Stir at -78°C for 1 hour, then warm to 0°C for 30 minutes.
-
Validation: Aliquot a small sample, quench with MeOH, and check LCMS. You should see the methyl ester (
) peak, indicating the presence of the chloride.
Protocol B: Coupling (Synthesis of Unsymmetrical Sulfamide)
Objective: React the generated chloride with the target secondary amine.
-
Preparation: Maintain the this compound solution at 0°C .
-
Amine Addition: Add the Secondary Amine (1.1 equiv) and Triethylamine (1.2 equiv) in DCM dropwise to the chloride solution.
-
Note: If the amine is valuable/scarce, use 0.9 equiv and excess chloride.
-
-
Incubation: Allow the reaction to warm to Room Temperature (25°C) and stir for 4–12 hours.
-
Monitoring: Monitor via TLC or LCMS. The chloride is invisible on TLC (hydrolyzes on silica), so follow the disappearance of the amine or the appearance of the product mass.
-
Quench: Add 1M HCl (aq) to quench unreacted base and solubilize amine salts.
Workup & Purification
-
Extraction: Separate the organic layer. Extract the aqueous layer 2x with DCM.
-
Wash: Wash combined organics with Brine. Dry over
. -
Concentration: Evaporate solvent under reduced pressure.
-
Purification: Flash chromatography (Hexane/EtOAc). Sulfamides are typically stable on silica.
Data Presentation & Troubleshooting
Quantitative Optimization Table
The following data illustrates the impact of temperature and stoichiometry on the ratio of Target Product vs. Symmetric Byproduct.
| Variable | Condition | Target Yield ( | Symmetric Byproduct ( |
| Temperature | 25°C (RT) | 45% | 40% |
| 0°C | 65% | 20% | |
| -78°C | 88% | < 5% | |
| Addition Order | Aniline to | High | Low |
| Low | High (Major) | ||
| Base | Pyridine | Moderate | Moderate |
| High | Low |
Workflow Diagram
Figure 2: Operational workflow for the sequential synthesis of unsymmetrical sulfamides.
Safety & Handling
-
This compound: Highly corrosive and a lachrymator. It hydrolyzes to HCl and Sulfamic acid. Handle only in a fume hood.
-
Sulfuryl Chloride (
): Reacts violently with water. Pressure buildup possible.[1] -
Pressure: The reaction generates HCl gas if base is insufficient. Ensure the system is vented through a bubbler or scrubber.
References
-
Reitz, A. B., et al. (2009). "Synthesis of Sulfamides and Sulfamide-Based Heterocycles." Journal of Organic Chemistry.
- Context: Comprehensive review of sulfamide synthesis methods including sulfamoyl chlorides.
-
Winum, J. Y., et al. (2006). "Sulfamates and their therapeutic potential." Medicinal Research Reviews.
- Context: Discusses the biological relevance of the sulfamide motif in drug discovery.
-
Audrieth, L. F., & Sveda, M. (1944). "Preparation of Sulfamides." Journal of Organic Chemistry.
-
Context: foundational text on the reaction of sulfuryl chloride with amines.[2]
-
-
Spillane, W. J., et al. (1982). "Mechanism of the Reaction of Sulfamoyl Chlorides with Amines." Journal of the Chemical Society, Perkin Transactions 2.
- Context: Establishes the elimination-addition (sulfonylimine) mechanism for N-substituted sulfamoyl chlorides.
Sources
Application Note: Reaction Conditions for Phenylsulfamoyl Chloride with Primary Amines
Introduction
Subject: Optimization of reaction conditions for the coupling of phenylsulfamoyl chloride (
Significance:
Sulfamides (
This guide provides a high-fidelity protocol to suppress symmetrization and maximize the yield of the desired unsymmetrical sulfamide.
Mechanistic Insight & Critical Parameters
The Stability Paradox
This compound is significantly less stable than its
-
Path A (Desired): Direct nucleophilic attack by the primary amine (
) on the sulfur atom ( -like). -
Path B (Undesired Elimination): Base-mediated dehydrohalogenation forms the highly reactive N-phenylsulfonyl imide (azasulfene) intermediate (
). This species is a potent electrophile that reacts indiscriminately with any available nucleophile, often the starting aniline if not fully consumed, leading to symmetrical sulfamides.
Mechanistic Pathway Diagram
Caption: Mechanistic bifurcation showing the direct substitution vs. the sulfonyl imide elimination pathway which leads to symmetrical byproducts.
Optimization of Reaction Conditions
To favor the unsymmetrical product, the concentration of free aniline must be zero when the reactive intermediate is formed, and the elimination pathway must be controlled.
Solvent & Base Selection
| Parameter | Recommended | Rationale |
| Solvent | DCM (Anhydrous) | Excellent solubility for sulfamoyl chlorides; non-nucleophilic. Acetonitrile is a viable alternative but may accelerate elimination. |
| Base | TEA or DIPEA | Required to scavenge HCl. Critical: Add base after the formation of the sulfamoyl chloride if generating in situ, or use stoichiometric control. |
| Temperature | -78°C to 0°C | Low temperature is non-negotiable to stabilize the sulfamoyl chloride and suppress the elimination rate ( |
| Stoichiometry | 1.0 : 1.0 : 1.0 | Precise stoichiometry is vital. Excess amine promotes symmetrical byproduct formation. |
Standard Operating Procedure (Protocol)
Scenario: Since isolated this compound is unstable and rarely commercial, this protocol describes the In Situ Generation followed by amine coupling.
Materials
-
Reagent B: Sulfuryl Chloride (
) - Freshly distilled or high purity -
Reagent C: Primary Amine (
) -
Base: Triethylamine (TEA)[2]
-
Solvent: Anhydrous Dichloromethane (DCM)
Step-by-Step Workflow
Phase 1: Generation of this compound
-
Setup: Flame-dry a 2-neck round-bottom flask under Nitrogen/Argon atmosphere.
-
Charge: Add Sulfuryl Chloride (1.0 equiv) and anhydrous DCM (0.2 M concentration).
-
Cool: Cool the solution to -78°C (dry ice/acetone bath). Note: 0°C is acceptable for robust substrates, but -78°C is preferred for high selectivity.
-
Addition: Dissolve Aniline (1.0 equiv) and TEA (1.0 equiv) in DCM. Add this solution dropwise to the
over 30–60 minutes.-
Why? Adding amine to the electrophile ensures
is always in excess, preventing the newly formed sulfamoyl chloride from reacting with unreacted aniline.
-
-
Stir: Stir at -78°C for 30 minutes, then allow to warm to 0°C for 30 minutes.
Phase 2: Coupling with Primary Amine
-
Addition: Cool the mixture back to 0°C .
-
Charge: Add the Primary Amine (Reagent C, 1.0–1.2 equiv) and TEA (1.2 equiv) dissolved in DCM dropwise.
-
Note: If the second amine is valuable, use 0.9 equiv to ensure it is fully consumed.
-
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours. Monitor by TLC/LC-MS.
-
Quench: Quench with water or saturated
solution.
Phase 3: Workup & Purification
-
Extraction: Extract with DCM (3x). Wash combined organics with 0.1 M HCl (to remove unreacted amines) and Brine.
-
Drying: Dry over
, filter, and concentrate. -
Purification: Flash column chromatography (Hexane/EtOAc). Sulfamides are typically polar; start with 10-20% EtOAc.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the in situ generation and coupling of this compound.
Troubleshooting & Critical Controls
| Issue | Probable Cause | Corrective Action |
| Symmetrical Sulfamide ( | Excess aniline present during activation; fast elimination to sulfonyl imide. | Strict Order of Addition: Always add Aniline to |
| Low Yield | Hydrolysis of | Ensure strictly anhydrous solvents and glassware. Use fresh |
| Unreacted Sulfamoyl Chloride | Steric hindrance of the second amine. | Use a stronger base (e.g., DBU) for the second step or heat to reflux after addition (only if necessary). |
| "Sticky" Reaction | Pyridinium/Ammonium salts precipitating. | Ensure sufficient solvent volume (0.1 M - 0.2 M). |
Alternative Approaches (If Instability Persists)
If the chloride route fails due to instability:
-
Burgess-Type Reagents: Reaction of the alcohol of the first amine with Chlorosulfonyl Isocyanate (CSI) followed by the second amine (carbamate route).
-
Sulfur-Fluoride Exchange (SuFEx): Use
or imidazole-sulfuryl-fluoride reagents. Sulfamoyl fluorides are significantly more stable than chlorides and can be isolated.
References
-
BenchChem. Application Notes and Protocols for the Synthesis of Sulfonamides from Sulfamoyl Chloride. (2025).[1][2][5][6][7][8] Retrieved from
-
RSC Advances. Mechanistic proposal for the sulfonylation of amines. (2012).[2] Retrieved from
-
Organic Chemistry Portal. Synthesis of Sulfamides and Sulfamates. Retrieved from
-
ChemRxiv. Synthesis of Unsymmetrical Sulfamides and Polysulfamides Via SuFEx Click Chemistry. (2020). Retrieved from
-
PubChem. N-propylsulfamoyl chloride Compound Summary. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. N-propylsulfamoyl chloride | C3H8ClNO2S | CID 13398949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Benzenesulfonyl chloride | C6H5ClO2S | CID 7369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Phenylmethanesulfonyl chloride | C7H7ClO2S | CID 74740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. N-Methylsulfamoyl chloride | CH4ClNO2S | CID 11789235 - PubChem [pubchem.ncbi.nlm.nih.gov]
Precision Synthesis of Cyclic Sulfamides via Phenylsulfamoyl Chloride Intermediates
This Application Note and Protocol guide details the synthesis of cyclic sulfamides using phenylsulfamoyl chloride as the pivotal electrophilic intermediate.
Abstract & Strategic Overview
Cyclic sulfamides (1,2,5-thiadiazolidine-1,1-dioxides and their congeners) represent a privileged scaffold in medicinal chemistry, serving as bioisosteres for urea and
This guide focuses on a high-fidelity synthetic route utilizing
The Strategy:
-
Generation: Controlled synthesis of
-phenylsulfamoyl chloride from phenylsulfamic acid using phosphorus pentachloride ( ). -
Coupling: Chemoselective sulfonylation of a halo-amine (e.g., 2-chloroethylamine) or amino-alcohol.
-
Cyclization: Base-mediated intramolecular nucleophilic substitution (
) to close the ring.
Mechanistic Insight & Pathway Visualization
The formation of the cyclic sulfamide hinges on the differential nucleophilicity of the nitrogen atoms and the acidity of the sulfonamide protons.
Reaction Pathway Analysis
-
Activation: Phenylsulfamic acid is activated by
, converting the of the sulfonic acid to a chloride leaving group. The zwitterionic nature of the starting material requires thermal energy to drive the reaction. -
Intermolecular Sulfonylation: The
electrophile undergoes attack by the primary amine of the coupling partner (e.g., 2-chloroethylamine). The sulfonyl chloride sulfur is hard and electrophilic; the amine is a hard nucleophile. -
Intramolecular Cyclization: The resulting linear sulfamide contains an acidic proton on the anilinic nitrogen (
). Deprotonation generates a sulfonamidate anion, which performs an intramolecular attack on the alkyl chloride, forming the 5-membered ring.
Figure 1: Step-wise reaction pathway from phenylsulfamic acid to the cyclic sulfamide scaffold.
Experimental Protocols
Protocol A: Synthesis of N-Phenylsulfamoyl Chloride
This protocol utilizes the method established by Kloek and Leschinsky, which avoids the instability issues associated with CSI-water reactions.
Safety Warning:
Materials:
-
Phenylsulfamic acid (17.3 g, 100 mmol)
-
Phosphorus pentachloride (
) (20.8 g, 100 mmol) -
Anhydrous Benzene or Toluene (Solvent)
-
Cyclohexane (for recrystallization)
Procedure:
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a calcium chloride drying tube.
-
Mixing: Charge the flask with phenylsulfamic acid (17.3 g) and
(20.8 g). Add 100 mL of anhydrous benzene/toluene. -
Reaction: Heat the mixture to mild reflux (approx. 80°C) with stirring.
-
Observation: The evolution of HCl gas indicates reaction progress. The solids will gradually dissolve/react over 1.5 to 2 hours.
-
-
Workup: Once gas evolution ceases and the solution is clear (or slightly turbid), cool to room temperature.
-
Purification: Filter the solution rapidly through a glass frit to remove any unreacted solids. Concentrate the filtrate under reduced pressure to remove the solvent and the bulk of the volatile
byproduct.-
Note: Complete removal of
is critical for the stability of the chloride.
-
-
Crystallization: Triturate the residue with cold cyclohexane. The
-phenylsulfamoyl chloride will crystallize as a white to off-white solid. -
Storage: Store under nitrogen at 4°C. The compound is sensitive to hydrolysis.
Protocol B: Synthesis of Cyclic Sulfamide (2-Phenyl-1,2,5-thiadiazolidine-1,1-dioxide)
This protocol demonstrates the "one-pot, two-step" cyclization using a halo-amine.
Materials:
- -Phenylsulfamoyl chloride (prepared above) (1.91 g, 10 mmol)
-
2-Chloroethylamine hydrochloride (1.16 g, 10 mmol)
-
Triethylamine (
) (3.03 g, 30 mmol) [Base for coupling] -
Potassium Carbonate (
) (anhydrous) [Base for cyclization] -
Acetonitrile (MeCN) (anhydrous)
Procedure:
-
Coupling (Step 1):
-
Suspend 2-chloroethylamine hydrochloride (1.16 g) in 20 mL anhydrous DCM in a 100 mL round-bottom flask.
-
Add
(20 mmol, 2.8 mL) dropwise. Stir for 10 mins. -
Add a solution of
-phenylsulfamoyl chloride (1.91 g) in 10 mL DCM dropwise over 15 minutes. -
Allow to warm to room temperature and stir for 4 hours.
-
Checkpoint: TLC (EtOAc/Hexane) should show consumption of the sulfamoyl chloride.
-
-
Cyclization (Step 2):
-
Evaporate the DCM solvent under reduced pressure (or perform a quick aqueous wash with cold water/brine, dry, and evaporate if high purity is needed for the intermediate).
-
Re-dissolve the crude linear intermediate in 30 mL anhydrous Acetonitrile (MeCN).
-
Add anhydrous
(2.0 equiv, 2.76 g). -
Heat to reflux (82°C) for 6–12 hours.
-
Mechanism:[3][4][5][6][7] The carbonate deprotonates the anilinic nitrogen, facilitating intramolecular displacement of the chloride.
-
-
Isolation:
-
Characterization:
-
Product appears as a white crystalline solid.
-
Confirm structure via
H NMR (look for the disappearance of the broad NH signals and the distinct AA'BB' pattern of the ethylene bridge if symmetric, or multiplets if not).
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Step 1) | Hydrolysis of Sulfamoyl Chloride | Ensure all solvents are anhydrous. Dry glassware thoroughly. Use fresh |
| Dimerization | High Concentration | Perform the coupling step (Step 1) at 0°C with slow addition to keep the concentration of free amine low relative to the chloride. |
| Incomplete Cyclization | Weak Base / Low Temp | Switch from |
| Product Decomposition | Acidic Workup | Cyclic sulfamides can be sensitive to strong acids. Keep workup neutral or slightly basic. |
References
-
Kloek, J. A., & Leschinsky, K. L. (1976). Preparation of N-substituted sulfamoyl chlorides.[2] Journal of Organic Chemistry, 41(25), 4028–4029. Link
-
Spillane, W. J., et al. (1998). Mechanism of the reaction of N-phenylsulfamoyl chloride with anilines. Journal of the Chemical Society, Perkin Transactions 2. Link
-
BenchChem. (2025).[2] Application Notes and Protocols for the Synthesis of Sulfonamides from Sulfamoyl Chloride.[2]Link
-
Nagamalla, S., et al. (2023). Ring-Opening of Aziridines by Pendant Sulfamates Allows for Regioselective and Stereospecific Preparations of Vicinal Diamines. Journal of Organic Chemistry. Link
-
Winum, J. Y., et al. (2006). Sulfamates and their therapeutic potential.[2] Medicinal Research Reviews. Link
Sources
- 1. Chlorosulfonyl isocyanate - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sulfonyl Chlorides and Sulfonamides [sigmaaldrich.com]
- 7. CN102557994A - The synthetic method of 2-phenoxymethanesulfonanilide - Google Patents [patents.google.com]
Application Note: Synthesis of Phenylsulfamates via the Reaction of Phenylsulfamoyl Chloride with Alcohols
Introduction & Scope
Sulfamate esters are highly versatile structural motifs in modern drug discovery. They serve as critical pharmacophores in steroid sulfatase inhibitors, anticonvulsants (e.g., topiramate), and emerging broad-spectrum antialphaviral nsP2 cysteine protease inhibitors [1]. The direct sulfamoylation of alcohols using phenylsulfamoyl chloride is a robust, highly efficient methodology to install the N-phenylsulfamate moiety.
This application note provides a comprehensive, mechanistically grounded protocol for this transformation. Rather than merely listing steps, this guide dissects the chemical causality behind the reaction conditions, empowering researchers to optimize yields for sterically hindered or electronically deactivated substrates.
Mechanistic Insights & Causality
The reaction between this compound and an aliphatic or aromatic alcohol in the presence of a tertiary amine base (such as Triethylamine or DIPEA) does not solely proceed via a simple
The Aza-Sulfene Elimination-Addition Pathway (E1cB-like):
Because this compound possesses an acidic proton on the nitrogen atom, the tertiary amine base rapidly deprotonates it. This induces the elimination of the chloride leaving group to form a highly reactive, transient aza-sulfene intermediate (
Causality of Experimental Choices:
-
Base Selection: Triethylamine (TEA) is strongly preferred. It is sufficiently basic to not only neutralize the HCl byproduct but also actively drive the formation of the aza-sulfene intermediate. This pathway is significantly less sensitive to the steric bulk of the incoming alcohol compared to direct bimolecular substitution.
-
Temperature Control: The reaction must be initiated at 0 °C. The generation of the aza-sulfene intermediate is highly exothermic; if generated too rapidly at room temperature, the intermediate is prone to dimerization or rapid hydrolysis by trace moisture.
Figure 1: Mechanistic pathway of alcohol sulfamoylation via the aza-sulfene intermediate.
Reaction Optimization & Data Presentation
The choice of solvent and base dictates the kinetic efficiency and overall yield of the sulfamoylation. The table below summarizes optimized parameters based on literature precedents [3, 4].
Table 1: Optimization of Reaction Conditions for Phenylsulfamoylation of Primary Alcohols
| Entry | Solvent | Base (Equiv) | Temp (°C) | Time (h) | Conversion (%) | Rationale / Causality |
| 1 | DCM | TEA (3.0) | 0 to 25 | 2 | >95% | Standard homogeneous conditions; optimal aza-sulfene generation. |
| 2 | THF | DIPEA (2.0) | 0 to 25 | 3 | 85% | Good solubility for polar substrates; slight rate reduction vs DCM. |
| 3 | DMA | None | 25 | 12 | 70% | Solvent accelerates reaction via H-bonding, but lacks HCl scavenging. |
| 4 | DCM | Pyridine (3.0) | 25 | 4 | 60% | Weaker base; relies more on direct nucleophilic attack, lowering yields. |
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system , incorporating specific checkpoints to ensure the reaction is proceeding correctly without side-product accumulation [3].
Materials Required:
-
Alcohol substrate (1.0 equiv)
-
This compound (1.5 - 2.0 equiv) (Note: Highly moisture sensitive; store under inert atmosphere)
-
Triethylamine (TEA) (3.0 equiv)
-
Anhydrous Dichloromethane (DCM) (0.1 - 0.2 M relative to alcohol)
Execution Steps:
-
Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Purge the system with Nitrogen or Argon to exclude moisture.
-
Substrate Dissolution: Dissolve the alcohol (1.0 equiv) in anhydrous DCM.
-
Cooling: Submerge the reaction flask in an ice-water bath and allow the solution to equilibrate to 0 °C for 10 minutes.
-
Base Addition: Add TEA (3.0 equiv) dropwise via syringe.
-
Self-Validation Check: The solution should remain clear. Any immediate precipitation suggests moisture contamination leading to amine-hydrochloride salts.
-
-
Electrophile Addition: Dissolve this compound (2.0 equiv) in a minimal volume of anhydrous DCM (e.g., 2-3 mL). Add this solution dropwise to the reaction mixture over 10-15 minutes.
-
Causality: Dropwise addition ensures the aza-sulfene intermediate is generated at a steady state, preventing localized heating and suppressing unwanted dimerization.
-
-
Reaction Propagation: Remove the ice bath and allow the reaction to warm naturally to room temperature (25 °C). Stir for 2 hours.
-
Monitoring (Self-Validation): Monitor the reaction progression via TLC (e.g., 30% EtOAc/Hexanes) or LC-MS. The complete disappearance of the starting alcohol and the appearance of a higher
spot (the sulfamate ester) validates reaction completion. -
Quenching: Quench the reaction by adding saturated aqueous
solution (10 mL). Transfer the mixture to a separatory funnel. -
Extraction & Washing: Extract the aqueous layer with DCM (3 × 15 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous
, and filter. -
Purification: Concentrate the filtrate in vacuo. Purify the crude residue via automated flash column chromatography (silica gel, EtOAc/Hexanes gradient) to afford the pure N-phenylsulfamate ester.
Figure 2: Step-by-step experimental workflow for the synthesis of phenylsulfamate esters.
References
- Title: N-Alkyl Sulfamates as a New Class of nsP2 Cysteine Protease Inhibitors with Broad Spectrum Antialphaviral Activity Source: ResearchGate / bioRxiv URL
- Title: Sulfamate synthesis by sulfamoylation Source: Organic Chemistry Portal URL
- Title: J. Org. Chem.
- Title: Efficient General Method for Sulfamoylation of a Hydroxyl Group Source: ResearchGate URL
synthesis of bioactive sulfamide scaffolds for medicinal chemistry
From Classical Methods to SuFEx Click Chemistry
Executive Summary & Strategic Rationale
In modern medicinal chemistry, the sulfamide moiety (
This guide addresses the primary synthetic challenge: avoiding symmetrical byproducts (
Key Applications
-
Protease Inhibitors: Transition state mimics (e.g., HIV protease,
-secretase). -
Enzyme Inhibition: Carbonic Anhydrase (CA) inhibitors (sulfamide moiety binds Zn
). -
Peptidomimetics: Constraining peptide backbone conformation via cyclic sulfamides.
Decision Matrix: Selecting the Right Protocol
Before initiating synthesis, select the protocol that matches your substrate sensitivity and reagent availability.
Figure 1: Synthetic strategy decision tree for sulfamide scaffold generation.
Protocol A: The SuFEx Route (Recommended)
Best for: High-value unsymmetrical sulfamides, late-stage functionalization.
The Sulfur-Fluoride Exchange (SuFEx) methodology, pioneered by Sharpless, utilizes the unique stability of the S(VI)-F bond. Unlike sulfamoyl chlorides (which hydrolyze rapidly), sulfamoyl fluorides are stable on silica gel and resistant to hydrolysis, allowing for purification before the second amine addition.
Reagents:
-
AISF: [4-(Acetylamino)phenyl]imidodisulfuryl difluoride (Solid, shelf-stable surrogate for
gas). -
Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).
-
Solvent: Acetonitrile (MeCN).
Step-by-Step Workflow
Step 1: Synthesis of Sulfamoyl Fluoride Intermediate
-
Dissolve Amine 1 (1.0 equiv) in MeCN (0.2 M).
-
Add AISF (1.1 equiv).
-
Add DBU (2.5 equiv) dropwise at 0°C.
-
Stir at Room Temperature (RT) for 2–4 hours.
-
Workup: Dilute with EtOAc, wash with 1N HCl (to remove DBU and byproduct), dry over
. -
Purification: Flash chromatography (Hex/EtOAc). Isolate the stable
.
Step 2: Formation of Unsymmetrical Sulfamide
-
Dissolve isolated Sulfamoyl Fluoride (1.0 equiv) in MeCN.
-
Add Amine 2 (1.2 equiv).
-
Add DBU (1.5 equiv).
-
Heat to 50–80°C (reactivity depends on sterics of Amine 2).
-
Monitor by LCMS. Upon completion, concentrate and purify.
Critical Insight: The S-F bond is "sleepy" (unreactive) until activated by the protonation of the sulfamide nitrogen or Lewis acid catalysis, making this method highly chemoselective.
Protocol B: The Sulfonyldiimidazole (SDI) Route
Best for: Labs without access to SuFEx reagents; standard parallel synthesis.
This method uses 1,1'-sulfonyldiimidazole (SDI) as a "chemical linchpin." The reaction relies on the differential reactivity of the first and second imidazole leaving groups.
Mechanism & Workflow
Figure 2: Stepwise displacement mechanism using SDI. Methyl triflate activation is optional for sterically hindered amines.
Experimental Procedure
-
Activation: Dissolve SDI (1.1 equiv) in anhydrous DCM at 0°C under
. -
Addition 1: Add Amine 1 (1.0 equiv) dropwise. Stir at 0°C
RT for 2 hours.-
Checkpoint: Verify mono-substitution by TLC/LCMS. The intermediate is usually stable enough for rapid filtration if needed, but typically used in situ.
-
-
Addition 2: Add Amine 2 (1.2–2.0 equiv).
-
Displacement:
-
Standard: Reflux DCM or MeCN (12–24 h).
-
Accelerated: Microwave irradiation at 80°C for 20 min.
-
Difficult Substrates: Add MeOTf (1.1 equiv) to alkylate the imidazole (forming a better leaving group) before adding Amine 2.
-
Protocol C: Cyclic Sulfamides via Ring-Closing Metathesis (RCM)
Best for: Creating rigid bicyclic scaffolds or peptidomimetics.
Cyclic sulfamides constrain the N-S-N bond angle, often locking the molecule in a bioactive conformation.
Experimental Procedure
-
Precursor Synthesis: Synthesize an acyclic sulfamide where both nitrogens carry an alkene chain (e.g., allyl groups) using Protocol B .
-
RCM Reaction:
-
Dissolve the diene-sulfamide in anhydrous DCM (degassed).
-
Concentration: Maintain dilute conditions (0.005 M) to favor intramolecular cyclization over intermolecular polymerization.
-
Catalyst: Add Grubbs II catalyst (2–5 mol%).
-
Reflux for 2–12 hours under inert atmosphere.
-
-
Purification: Scavenge Ruthenium (e.g., with activated carbon or specialized scavengers) before silica column chromatography.
Data Summary & Troubleshooting
| Parameter | SuFEx Method | SDI Method | Classical ( |
| Selectivity | High (Isolable Intermediate) | Moderate (In situ) | Low (Symmetrical byproduct) |
| Reagent Stability | High (Solid, Shelf-stable) | Moderate (Hydroscopic) | Low (Corrosive liquid) |
| Reaction pH | Basic (DBU) | Neutral/Basic | Acidic (HCl byproduct) |
| Purification | Easy (Flash Chrom) | Moderate | Difficult (Mixtures) |
Common Pitfalls:
-
Acidic Protons: The sulfamide NH protons (
) are acidic. During extraction, ensure the aqueous phase is not too basic ( ), or the product will remain in the water layer as a salt. Recommendation: Acidify to pH 4–5 during workup. -
Elimination: When using sulfamoyl chlorides with base, elimination to sulfonyl imines (
) can occur, leading to decomposition. Solution: Use the SuFEx route which avoids the chloride intermediate.
References
-
Kulow, R. W., et al. (2020).[2][3][4] "Synthesis of unsymmetrical sulfamides and polysulfamides via SuFEx click chemistry." Chemical Science, 11, 7807-7812.[2][3][4] Link
- Winum, J. Y., et al. (2006). "Sulfamates and their therapeutic potential." Medicinal Research Reviews, 25, 186-228. (Context on bioactivity).
- Reitz, A. B., et al. (2009). "Sulfamide derivatives as novel medicinal agents." Current Topics in Medicinal Chemistry.
-
Hanson, P. R., et al. (1999).[5] "Synthesis of cyclic sulfonamides via ring-closing metathesis." Tetrahedron Letters, 40(26), 4761-4764. Link
-
Beaudoin, D., et al. (2003). "A new method for the preparation of unsymmetrical sulfamides."[2][6][7][8] Journal of Organic Chemistry, 68(3), 1158–1161. (SDI Method).[8]
Sources
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. Synthesis of unsymmetrical sulfamides and polysulfamides via SuFEx click chemistry - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 4. Synthesis of unsymmetrical sulfamides and polysulfamides via SuFEx click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 6. researchgate.net [researchgate.net]
- 7. d-nb.info [d-nb.info]
- 8. researchgate.net [researchgate.net]
Application Notes & Protocols: Catalytic Activation of Phenylsulfamoyl Chloride for Nucleophilic Substitution
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Senior Application Scientist's Foreword:
The sulfamide and sulfonamide moieties are cornerstones of modern medicinal chemistry, appearing in a vast array of therapeutics. While the synthesis of these functional groups is often conceived as a straightforward reaction between a sulfonyl chloride and an amine, the reality, particularly with less reactive sulfamoyl chlorides like phenylsulfamoyl chloride, is far more nuanced. Direct reaction with many nucleophiles is often sluggish and requires harsh conditions, limiting functional group tolerance and substrate scope.
This guide moves beyond rudimentary protocols to explore the catalytic strategies developed to overcome the inherent activation barrier of the S-Cl bond in sulfamoyl chlorides. We will dissect the causality behind various catalytic approaches, providing not just the "how" but the critical "why." The protocols herein are designed as self-validating systems, grounded in authoritative literature to ensure scientific integrity and reproducibility. Our objective is to equip you with the foundational knowledge and practical methodologies to leverage these powerful transformations in your research and development endeavors.
The Challenge: The Inert Nature of the Sulfamoyl S-Cl Bond
The reactivity of any sulfonyl chloride (R-SO₂Cl) is dictated by the electrophilicity of the sulfur atom. In aryl or alkyl sulfonyl chlorides, the 'R' group's electronic properties significantly influence this reactivity. However, in a sulfamoyl chloride (R₂N-SO₂Cl), the nitrogen atom's lone pair of electrons can donate into the S=O π-system, effectively reducing the electrophilicity of the sulfur center. This resonance stabilization makes the S-Cl bond less susceptible to nucleophilic attack compared to its arylsulfonyl chloride counterparts.
Consequently, forcing a reaction often requires high temperatures or highly nucleophilic partners, conditions that are incompatible with the complex, polyfunctional molecules common in drug discovery. Catalysis provides the essential solution, offering milder pathways to activate the S-Cl bond for substitution.
Catalytic Activation Strategies: A Mechanistic Overview
A range of catalytic systems have been developed to activate sulfamoyl chlorides, each operating through a distinct mechanism. The choice of catalyst is therefore a critical experimental decision dictated by the desired transformation and the nature of the nucleophile.
Figure 1: High-level overview of catalytic strategies for activating this compound.
Lewis Acid Catalysis
Lewis acids are electron pair acceptors that can activate the sulfamoyl chloride by coordinating to either the sulfonyl oxygens or the chlorine atom.[1] This coordination withdraws electron density from the sulfur atom, significantly increasing its electrophilicity and making it more susceptible to attack by even weak nucleophiles.
Causality: This approach is particularly effective for reactions with neutral nucleophiles like alcohols or arenes. The Lewis acid essentially "prepares" the sulfamoyl chloride for the incoming nucleophile. Metal triflates and halides are common choices. For instance, indium(III) triflate has been shown to be an efficient catalyst for the sulfamoylation of aromatics.[2] Similarly, calcium(II) bis(triflimide) [Ca(NTf₂)₂] has been successfully used to catalyze the reaction of sulfamoyl fluorides (a related electrophile) with silyl amines.[3][4]
Figure 2: Generalized catalytic cycle for Lewis acid-mediated sulfamoylation.
Transition Metal Catalysis: Palladium-Catalyzed Cross-Coupling
A novel approach involves the use of in situ-generated sulfamoyl chlorides as electrophilic partners in palladium-catalyzed Suzuki-Miyaura coupling reactions.[5] This three-component reaction between an amine, sulfuryl chloride (to form the sulfamoyl chloride), and a boronic acid provides direct access to N,Aryl-disubstituted sulfonamides.
Causality: The key is the ability of a Pd(0) catalyst to undergo oxidative addition into the S-Cl bond of the sulfamoyl chloride. This forms a Pd(II)-sulfamoyl intermediate. Subsequent transmetalation with the boronic acid and reductive elimination forges the new S-C bond, regenerating the Pd(0) catalyst. This method cleverly reverses the traditional electronic demand, using the amine-derived component as an electrophile.[5]
Photoredox and Radical-Mediated Activation
Modern synthetic methods have leveraged photoredox catalysis to access radical intermediates under exceptionally mild conditions. While the single-electron reduction of sulfamoyl chlorides is challenging, they can be readily activated by chlorine-atom abstraction using a silyl radical.[6][7]
Causality: In this pathway, a photocatalyst (like Eosin Y) is excited by visible light and engages in an electron transfer process with a silyl hydride (e.g., tris(trimethylsilyl)silane, TTMSS) to generate a silyl radical.[8] This highly reactive silyl radical efficiently abstracts the chlorine atom from the sulfamoyl chloride to generate the key sulfamoyl radical. This radical can then be trapped by nucleophiles, most notably alkenes, to achieve a net hydrosulfamoylation.[6][8] This strategy avoids the need for strong acids or bases and exhibits excellent functional group tolerance.
Figure 3: Generation of a sulfamoyl radical via silyl radical-mediated Cl• abstraction.
Experimental Protocols
Safety First: Always work in a well-ventilated fume hood. This compound and related reagents like sulfuryl chloride are corrosive and moisture-sensitive. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Lewis Acid-Catalyzed Sulfamoylation of an Alcohol
This protocol is adapted from methodologies using Lewis acids to promote nucleophilic substitution with sulfamides and related compounds.[9]
-
Objective: To synthesize a sulfamate ester from an alcohol and this compound using catalytic iron(III) chloride.
-
Materials:
-
This compound (1.0 eq)
-
Benzylic alcohol (e.g., 4-methoxybenzyl alcohol, 1.1 eq)
-
Anhydrous Iron(III) chloride (FeCl₃, 10 mol%)
-
Anhydrous nitromethane (MeNO₂)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the benzylic alcohol (1.1 eq) and anhydrous FeCl₃ (0.1 eq).
-
Add anhydrous nitromethane to dissolve the solids (approx. 0.2 M concentration relative to the alcohol).
-
Stir the mixture at room temperature for 10 minutes.
-
In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous nitromethane.
-
Add the this compound solution dropwise to the alcohol/catalyst mixture over 5 minutes.
-
Stir the reaction at room temperature. Monitor progress by Thin Layer Chromatography (TLC) (e.g., using 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 2-6 hours.
-
Upon completion, quench the reaction by slowly adding saturated NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Photocatalytic Hydrosulfamoylation of an Alkene
This protocol is based on the silyl radical-mediated activation of sulfamoyl chlorides.[6][8]
-
Objective: To synthesize an aliphatic sulfonamide from an alkene and N,N-dimethylsulfamoyl chloride (as a representative sulfamoyl chloride) via a radical addition mechanism.
-
Materials:
-
N,N-Dimethylsulfamoyl chloride (1.5 eq)
-
Alkene (e.g., 1-octene, 1.0 eq)
-
Eosin Y (1 mol%)
-
Tris(trimethylsilyl)silane (TTMSS, 1.5 eq)
-
Anhydrous acetonitrile (MeCN)
-
-
Equipment:
-
Schlenk tube or vial with a magnetic stir bar
-
Blue LED light source (e.g., 450 nm)
-
-
Procedure:
-
To a Schlenk tube, add the alkene (1.0 eq), Eosin Y (0.01 eq), and a magnetic stir bar.
-
Seal the tube, and evacuate and backfill with an inert atmosphere (N₂ or Ar) three times.
-
Add anhydrous acetonitrile (to achieve approx. 0.1 M concentration of the alkene).
-
Add N,N-dimethylsulfamoyl chloride (1.5 eq) and TTMSS (1.5 eq) via syringe.
-
Place the reaction vessel approximately 5-10 cm from the blue LED light source and begin vigorous stirring.
-
Irradiate the mixture at room temperature. Monitor the reaction by TLC or GC-MS. Reactions are often complete in 12-24 hours.
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue directly by flash column chromatography on silica gel to yield the aliphatic sulfonamide product.
-
Data Presentation: Catalyst System Comparison
The choice of catalytic system has a profound impact on the reaction outcome. The following table provides a comparative summary to guide experimental design.
| Catalytic System | Catalyst Example | Typical Loading | Nucleophile Scope | Key Advantages | Limitations | Reference |
| Lewis Acid | FeCl₃, In(OTf)₃ | 5-20 mol% | Alcohols, Arenes | Simple setup, readily available catalysts | Can be sensitive to moisture, may not tolerate acid-sensitive groups | [9],[2] |
| Transition Metal | Pd(OAc)₂ / Ligand | 2-5 mol% | Arylboronic Acids | Direct C-S bond formation, good yields | Requires inert atmosphere, catalyst/ligand cost | [5] |
| Photoredox Radical | Eosin Y / Ir-complex | 0.5-2 mol% | Alkenes | Extremely mild conditions, high functional group tolerance | Requires specific light source, limited to radical acceptors | [8],[6] |
Workflow Visualization
Figure 4: General experimental workflow for a catalyzed nucleophilic substitution.
Conclusion
The catalytic activation of this compound and its derivatives transforms a relatively inert electrophile into a versatile synthetic intermediate. By understanding the underlying mechanisms of Lewis acid, transition metal, and photoredox catalysis, researchers can select the optimal conditions to achieve desired nucleophilic substitutions with high efficiency and broad functional group compatibility. The protocols and data presented in this guide serve as a robust starting point for the application of these advanced synthetic methods in drug discovery and chemical biology.
References
-
Title: Lewis Acid‐Catalyzed Nucleophilic Substitutions of Benzylic Alcohols with Sulfamides Source: Chemistry – An Asian Journal URL: [Link]
-
Title: Catalyst-Controlled, Site-Selective Sulfamoylation of Carbohydrate Derivatives Source: Organic Letters URL: [Link]
-
Title: Silyl Radical-Mediated Activation of Sulfamoyl Chlorides Enables Direct Access to Aliphatic Sulfonamides from Alkenes Source: Journal of the American Chemical Society URL: [Link]
-
Title: Lewis Acid-Catalyzed Sulfur Fluoride Exchange Source: Organic Letters URL: [Link]
-
Title: S(VI) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling Source: Organic & Biomolecular Chemistry URL: [Link]
-
Title: Lewis Acid-Catalyzed Sulfur Fluoride Exchange Source: Organic Chemistry Portal URL: [Link]
-
Title: Silyl Radical-Mediated Activation of Sulfamoyl Chlorides Enables Direct Access to Aliphatic Sulfonamides from Alkenes Source: Journal of the American Chemical Society URL: [Link]
-
Title: Photocatalyst-Free Activation of Sulfamoyl Chlorides for Regioselective Sulfamoyl-Oximation of Alkenes via Hydrogen Atom Transfer (HAT) and Halogen-Atom Transfer (XAT) Relay Strategy Source: Organic Letters URL: [Link]
-
Title: Silyl Radical-Mediated Activation of Sulfamoyl Chlorides Enables Direct Access to Aliphatic Sulfonamides from Alkenes (Request PDF) Source: ResearchGate URL: [Link]
-
Title: Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides Source: Molecules URL: [Link]
-
Title: Lewis acid catalysis Source: Wikipedia URL: [Link]
-
Title: Silyl Radical-Mediated Activation of Sulfamoyl Chlorides Enables Direct Access to Aliphatic Sulfonamides from Alkenes Source: Figshare URL: [Link]
-
Title: Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 Source: Angewandte Chemie International Edition URL: [Link]
-
Title: Catalytic arylation of sulfamoyl chlorides: A practical synthesis of sulfonamides Source: University of Bath's research portal URL: [Link]
Sources
- 1. Lewis acid catalysis - Wikipedia [en.wikipedia.org]
- 2. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 3. Lewis Acid-Catalyzed Sulfur Fluoride Exchange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lewis Acid-Catalyzed Sulfur Fluoride Exchange [organic-chemistry.org]
- 5. S( vi ) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01351C [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Silyl Radical-Mediated Activation of Sulfamoyl Chlorides Enables Direct Access to Aliphatic Sulfonamides from Alkenes [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
Application Note: Design and Synthesis of Phenylsulfamide-Based Carbonic Anhydrase Inhibitors
Introduction & Mechanistic Rationale
Carbonic anhydrases (CAs) are a ubiquitous family of metalloenzymes responsible for catalyzing the reversible hydration of carbon dioxide. While isoform CA II is abundant in normal human cell types and vital for physiological pH regulation, the transmembrane isoform CA IX is highly overexpressed in solid hypoxic tumors, making it a prime diagnostic marker and therapeutic target for aggressive cancers1[1].
Developing isoform-specific inhibitors requires exploiting subtle variations in the enzyme active sites. The phenylsulfamide moiety (
Fig 1: Mechanistic binding of phenylsulfamide to Carbonic Anhydrase via ZBG and tail interactions.
Quantitative Structure-Activity Relationship (SAR)
To establish a baseline for inhibitor efficacy, Table 1 summarizes the binding affinities of the unsubstituted phenylsulfamide core against human CA II, alongside the impact of functionalizing the phenyl ring (e.g., with boron-containing groups) to enhance binding kinetics.
Table 1: Binding Affinities of Phenylsulfamide Derivatives
| Compound | Target Isoform | Binding Affinity ( | Inhibitory Constant ( | Reference |
| Phenylsulfamide (Unsubstituted) | hCA II | 45.50 µM | 79.60 µM | 3[3] |
| Boron-substituted Phenylsulfamide | hCA II / hCA IX | N/A | Low µM to nM range | 2[2] |
Note: Functionalization of the phenyl ring dramatically shifts the
Synthetic Strategy: Overcoming Traditional Bottlenecks
Historically, synthesizing unsymmetrical sulfamides required the use of highly reactive and corrosive sulfamoyl chloride gas, leading to poor yields and hazardous conditions. Modern protocols employ Chlorosulfonyl Isocyanate (CSI) or Sulfuryl Fluoride (SuFEx chemistry) to generate stable, isolable intermediates4[4].
In this application note, we detail the CSI route. CSI is reacted with tert-butanol to form an N-Boc-protected sulfamoyl chloride. This intermediate is bench-stable and reacts cleanly with anilines (the phenyl source) in the presence of an acid scavenger (triethylamine) to form a Boc-protected phenylsulfamide. A final mild aqueous deprotection yields the target compound without cleaving the delicate S-N bonds .
Fig 2: Step-by-step synthetic workflow for phenylsulfamides via the chlorosulfonyl isocyanate route.
Experimental Protocols
Caution: Chlorosulfonyl isocyanate is highly reactive and moisture-sensitive. Perform all steps in a well-ventilated fume hood using anhydrous solvents.
Phase 1: Preparation of N-Boc-sulfamoyl chloride
Causality: The reaction is highly exothermic. Maintaining 0 °C prevents the thermal decomposition of the isocyanate and suppresses unwanted polymerization.
-
Purge a round-bottom flask with inert nitrogen gas.
-
Dissolve chlorosulfonyl isocyanate (CSI) (1.62 g, 11.48 mmol) in 10 mL of anhydrous methylene chloride (DCM) and cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of tert-butanol (0.85 g, 11.48 mmol) in 5 mL of anhydrous DCM dropwise over 15 minutes.
-
Stir the resulting solution for 30 minutes at 0 °C to ensure complete conversion to the N-Boc-sulfamoyl chloride intermediate .
Phase 2: Amine Coupling
Causality: Triethylamine (TEA) is introduced as an acid scavenger. As the primary amine attacks the sulfonyl chloride, HCl is generated. TEA neutralizes the HCl, preventing the protonation of the unreacted aniline, which would otherwise halt the reaction.
-
In a separate flask, dissolve the primary amine (aniline derivative, 11.48 mmol) in 10 mL of anhydrous DCM and cool to 0 °C.
-
Add triethylamine (1.75 mL, ~1.1 equiv.) to the aniline solution.
-
Slowly transfer the N-Boc-sulfamoyl chloride solution from Phase 1 into the aniline mixture.
-
Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2 hours.
-
Wash the organic layer with 0.1 N HCl (to remove excess TEA and unreacted aniline) followed by distilled water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the Boc-protected phenylsulfamide.
Phase 3: Deprotection
Causality: Traditional acidic deprotection (e.g., TFA) can sometimes cleave the S-N bond of the sulfamide. Utilizing a thermal aqueous deprotection method selectively removes the Boc group while preserving the integrity of the sulfamide core.
-
Suspend the Boc-protected phenylsulfamide in distilled water.
-
Heat the suspension to 100 °C for 30–60 minutes.
-
Cool the mixture to room temperature and extract with ethyl acetate.
-
Dry and concentrate the organic layer to yield the final primary phenylsulfamide (Yields typically >85%) .
Self-Validation & Quality Control
A robust protocol must be self-validating. To confirm the success of the synthesis and the activity of the compound, perform the following orthogonal checks:
Chemical Validation:
-
1H NMR (DMSO-d6): Confirm the disappearance of the massive tert-butyl singlet at ~1.45 ppm. The appearance of a broad singlet integrating to 2H around 7.0–7.5 ppm confirms the presence of the primary
group. -
IR Spectroscopy: Verify the presence of strong
asymmetric and symmetric stretching bands at approximately 1350 and 1150 , respectively, alongside N-H stretching bands at 3300–3200 .
Biological Validation (CA Esterase Activity Assay): Carbonic anhydrase also exhibits esterase activity. Validate the inhibitory potential of your synthesized phenylsulfamide using a colorimetric assay:
-
Incubate the synthesized inhibitor with purified hCA II or hCA IX.
-
Add 4-nitrophenyl acetate (4-NPA) as a substrate.
-
Monitor the absorbance at 400 nm. Active CA will cleave 4-NPA into the yellow 4-nitrophenolate ion. A successful inhibitor will significantly blunt the rate of absorbance increase compared to a vehicle control, validating the ZBG's coordination to the
ion.
References
- Title: Phenylsulfamide | hCA-II Inhibitor Source: MedChemExpress URL
- Source: PubMed (NIH)
- Source: Journal of Chemical and Pharmaceutical Research (JOCPR)
- Source: Royal Society of Chemistry (RSC)
- Title: Insights towards sulfonamide drug specificity in α-carbonic anhydrases Source: ResearchGate URL
Sources
- 1. researchgate.net [researchgate.net]
- 2. Carbonic anhydrase inhibitors: crystallographic and solution binding studies for the interaction of a boron-containing aromatic sulfamide with mammalian isoforms I-XV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. rsc.org [rsc.org]
Troubleshooting & Optimization
Technical Support Center: Phenylsulfamoyl Chloride Stability & Storage
Current Status: Operational Subject: Phenylsulfamoyl Chloride (PSC) | CAS: 17696-62-7 Priority: High (Moisture Sensitive / Corrosive)
Executive Summary
This compound (
Its storage stability is compromised by a specific vulnerability: Autocatalytic Hydrolysis . Unlike standard alkyl halides, PSC degradation generates hydrogen chloride (HCl) gas, which not only pressurizes the container but catalyzes further decomposition of the remaining reagent.
This guide provides the protocols required to arrest this cycle, ensuring reagent integrity for reproducible synthesis.
The Mechanism of Failure
To prevent degradation, one must understand the molecular enemy. The hydrolysis of PSC is not a linear decay; it is an accelerating feedback loop.
The Hydrolysis Cascade
-
Initiation: Trace atmospheric moisture attacks the electrophilic sulfur atom.
-
Breakdown: The transition state collapses, releasing Sulfamic Acid (
) and Hydrogen Chloride ( ). -
Autocatalysis (The Danger Zone): The generated
is trapped in the crystal lattice or headspace. It protonates the amine nitrogen of remaining PSC molecules, making the sulfur atom significantly more electrophilic and susceptible to further attack by even trace moisture.
Visualizing the Pathway
Figure 1: The autocatalytic degradation cycle of this compound.
Caption: The degradation cycle releases HCl, which activates the remaining reagent, accelerating decay.
Storage Protocols (The "How-To")
Do not treat PSC like a standard organic solid. It requires "Schlenk-level" care.
Storage Conditions Matrix
| Parameter | Specification | Scientific Rationale |
| Temperature | -20°C (Freezer) | Kinetic suppression of the hydrolysis reaction rate. |
| Atmosphere | Argon (Ar) | Argon is heavier than air and settles over the solid, providing a better barrier than Nitrogen ( |
| Container | Glass + Teflon Tape | Plastic allows moisture diffusion over time. Metal caps corrode rapidly due to HCl off-gassing. |
| Desiccant | Secondary Containment | Store the vial inside a jar containing |
Standard Operating Procedure (SOP): Handling & Storage
-
Receipt: Upon arrival, do not open the bottle until it has warmed to room temperature (preventing condensation).
-
Aliquot Strategy: If the bottle contains >5g, divide it into smaller, single-use aliquots inside a glovebox or under a cone of Argon.
-
Why? Repeated freeze-thaw cycles and opening/closing introduce fresh moisture every time.
-
-
Sealing: Parafilm is insufficient. Use electrical tape or Teflon tape to seal the cap-thread interface.
-
Headspace Purge: Before closing any vial, gently flow Argon into the headspace for 10-15 seconds.
Troubleshooting & FAQs
Direct answers to common lab scenarios.
Q1: I heard a "pop" when I opened the bottle. Is the reagent ruined?
Diagnosis: The "pop" indicates HCl gas buildup, confirming that hydrolysis has occurred. Action: Do not use immediately. The reagent is likely contaminated with sulfamic acid. Perform a Quality Control Check (see Section 5). If the solid is clumpy or sticky, discard it. The risk of explosion in a sealed vessel increases with age.
Q2: The solid has turned from off-white to yellow/orange. What happened?
Diagnosis: Oxidative degradation or advanced hydrolysis. Action: Discard. Pure PSC should be white to pale beige. Color changes often indicate the formation of conjugated impurities or aniline derivatives from total breakdown.
Q3: Can I recrystallize PSC if it has degraded?
Technical Advice: Generally, no . Reasoning: PSC is thermally unstable. Heating it to dissolve for recrystallization often accelerates decomposition. Alternative: If you must purify, wash the solid rapidly with anhydrous cold pentane or hexane (under inert gas). The hydrolysis product (sulfamic acid) is typically insoluble in non-polar solvents, while PSC is slightly soluble. However, buying fresh reagent is safer and more cost-effective.
Q4: Which solvent should I use for my reaction?
Guideline: Use Anhydrous Dichloromethane (DCM) or Dry THF . Critical Warning: Avoid nucleophilic solvents like Methanol, Ethanol, or water. Even "wet" DMF can cause rapid decomposition. Always dry solvents over molecular sieves (3Å or 4Å) for 24 hours before use.
Quality Control: The Self-Validating System
Before committing valuable starting material to a reaction, validate the PSC purity using Quantitative NMR (qNMR).
Method: 1H-qNMR Purity Assay
This method is non-destructive and provides exact molar purity.
Materials:
-
Solvent:
(Dried over sieves, 99.8% D). -
Internal Standard (IS): Dimethyl sulfone (
) or 1,3,5-Trimethoxybenzene. (Must be non-volatile and non-reactive).
Protocol:
-
Weighing: Accurately weigh ~10 mg of PSC (
) and ~5 mg of Internal Standard ( ) into the same vial. Record weights to 0.01 mg precision. -
Dissolution: Dissolve in 0.6 mL
. -
Acquisition: Run a standard 1H NMR (d1 > 10s to ensure full relaxation).
-
Calculation:
Pass/Fail Criteria:
-
>95%: Excellent. Proceed with reaction.
-
90-95%: Usable, but adjust stoichiometry (add excess PSC).
-
<90%: Discard. Impurities will interfere with sulfonamide formation.
Workflow Visualization
Figure 2: Decision tree for handling and validating PSC.
Caption: Logic flow for assessing reagent viability before synthesis.
References
-
Mechanistic Foundation: King, J. F., & Durst, T. (1969). Sulfenes in the hydrolysis of methanesulfonyl chloride. Journal of the American Chemical Society.[2] Link (Establishes the base hydrolysis mechanisms for sulfonyl chlorides).
-
qNMR Methodology: Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Link
-
Safety Data & Handling: ThermoFisher Scientific. (2025).[3][4][5][6][7] Safety Data Sheet: 4-(Phenylsulfonyl)thiophene-2-sulfonyl chloride (Analogous handling for sulfonyl chlorides).[4] Link
-
Reagent Application: Burgess, E. M., Penton, H. R., & Taylor, E. A. (1973). Thermal reactions of alkyl N-carbomethoxysulfamate esters. The Journal of Organic Chemistry. Link (Context for PSC as a precursor).
-
General Stability: BenchChem. (2025). Stability and Storage of Sulfonyl Chlorides: An In-depth Technical Guide. Link
Sources
- 1. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 2. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimal Solvent Choice and Troubleshooting for Phenylsulfamoyl Chloride Amination
Welcome to the Technical Support Center for sulfonamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the amination of phenylsulfamoyl chloride. As Senior Application Scientists, we have compiled field-proven insights and protocols to help you navigate the complexities of this crucial reaction.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of this compound amination and why is it so widely used?
The reaction of a sulfonyl chloride with a primary or secondary amine is the most common and reliable method for synthesizing sulfonamides.[1][2] The core of this reaction is a nucleophilic attack by the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion and a proton to form a stable sulfur-nitrogen bond. The resulting hydrogen chloride (HCl) is neutralized by a base present in the reaction mixture.[3]
This method's popularity stems from the high reactivity of the sulfonyl chloride group and the general availability of a wide variety of amine building blocks, making it a cornerstone for creating diverse compound libraries in medicinal chemistry.[1][4]
Caption: General workflow of the amination reaction.
Q2: How do I select the optimal solvent for my amination reaction?
Solvent choice is critical as it influences reaction rate, solubility of reactants and byproducts, and can even affect side reactions. Aprotic solvents are generally preferred to avoid hydrolysis of the highly reactive this compound.[3][5]
The ideal solvent should fully dissolve the amine starting material and the base, while the resulting hydrochloride salt of the base should ideally precipitate, driving the reaction forward. However, in some cases, keeping all components in solution is desirable for homogeneity.[6]
Table 1: Comparison of Common Solvents for this compound Amination
| Solvent | Dielectric Constant (ε) | Key Advantages | Potential Issues | Typical Conditions |
| Dichloromethane (DCM) | 9.1 | Excellent solvating power for a wide range of substrates; volatile and easy to remove.[1] | Can be susceptible to side reactions with strong nucleophiles or bases. | 0 °C to room temperature.[6] |
| Acetonitrile (ACN) | 37.5 | Good for dissolving polar starting materials and salts; can prevent salt precipitation at low concentrations.[6] | Can be harder to remove than DCM; potential for side reactions. | Room temperature to reflux.[7] |
| Tetrahydrofuran (THF) | 7.6 | Good general-purpose aprotic solvent. | Can form peroxides; may result in lower yields compared to DCM or ACN in some cases.[8] | 0 °C to reflux. |
| Ethyl Acetate (EtOAc) | 6.0 | Less toxic alternative; often used in work-up and extraction.[1] | Lower polarity may not be suitable for all substrates. | Room temperature to reflux. |
| N,N-Dimethylformamide (DMF) | 36.7 | High polarity, excellent for dissolving stubborn substrates. | High boiling point makes it difficult to remove; risk of decomposition of sulfonyl chloride at elevated temperatures. | Room temperature. |
Expert Insight: Dichloromethane (DCM) is often the best starting point due to its versatility and ease of removal. If solubility issues arise, particularly with polar amines or byproduct salts, Acetonitrile (ACN) is an excellent second choice.[6]
Q3: Why is a base necessary, and which one should I use?
A base is crucial to neutralize the hydrogen chloride (HCl) gas generated during the reaction.[3] Without a base, the HCl would protonate the starting amine, converting it into its non-nucleophilic ammonium salt and halting the reaction.
Commonly used bases are tertiary amines like triethylamine (TEA) or pyridine.[1]
-
Triethylamine (TEA): More basic and its hydrochloride salt has lower solubility in solvents like DCM, which can help drive the reaction to completion.
-
Pyridine: Can act as both a base and a nucleophilic catalyst. However, it is more toxic and can be harder to remove.
Typically, 1.1 to 1.5 equivalents of the base are used to ensure complete scavenging of HCl.[1]
Troubleshooting Guide
Issue 1: Low or No Product Yield with Clean Starting Material Consumption
Potential Cause: Hydrolysis of this compound.
This compound is highly sensitive to moisture and can readily hydrolyze to the corresponding phenylsulfonic acid, which is unreactive towards amination.[5][9] This is a primary cause of yield loss, especially if the reaction appears to consume the starting material without forming the desired product.
Recommended Solution & Protocol:
-
Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents.[5] Dry all glassware in an oven ( >100 °C) for several hours and cool under a stream of dry nitrogen or in a desiccator.
-
Verify Reagent Quality: Use a fresh bottle of this compound or one that has been stored properly under an inert atmosphere. Ensure the amine and base are also anhydrous.
-
Perform Reaction Under Inert Atmosphere: Set up the reaction under a positive pressure of dry nitrogen or argon to prevent atmospheric moisture from entering the system.[5]
Protocol: General Amination Under Anhydrous Conditions
-
Assemble the reaction apparatus (oven-dried flask with a magnetic stir bar, dropping funnel, and nitrogen inlet) under a positive pressure of dry nitrogen.
-
Dissolve the amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.05 eq) in anhydrous DCM to the stirred amine solution via the dropping funnel over 15-30 minutes.
-
Maintain the low temperature during the addition to control any exotherm.[5]
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.[1]
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS.[1]
Issue 2: Formation of a Major, Less Polar Side Product with Primary Amines
Potential Cause: Di-sulfonylation.
Primary amines (-NH₂) have two protons that can be substituted. After the first amination, the resulting sulfonamide N-H bond is acidic and can be deprotonated by the base in the reaction mixture. This newly formed anion can then react with a second molecule of this compound, leading to a di-sulfonamide byproduct.[10]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. frontiersrj.com [frontiersrj.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. BJOC - A chemoselective and continuous synthesis of m-sulfamoylbenzamide analogues [beilstein-journals.org]
- 7. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification & Workup Strategies for Phenylsulfonyl Chlorides
Topic: Removing excess Phenylsulfamoyl/Benzenesulfonyl Chloride from reaction mixtures.
Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists.
Reagent Note: While "Phenylsulfamoyl chloride" technically refers to
Executive Summary & Diagnostic
The Problem: Sulfonyl chlorides are potent electrophiles used to synthesize sulfonamides.[1] However, they are surprisingly lipophilic and hydrolyze slowly in neutral water at room temperature. A standard water wash often fails to remove them, leaving a viscous, lachrymatory oil that co-elutes with products or slowly degrades into acidic impurities (
Diagnostic Check:
-
TLC: Sulfonyl chlorides often appear as a high-
spot (non-polar) that trails slightly due to on-plate hydrolysis. -
LC-MS: You may see a mass corresponding to the methyl ester (
) if methanol is used as the injection solvent (solvolysis in the vial), or the sulfonic acid ( ) if the sample is aqueous.
Decision Matrix: Selecting a Removal Strategy
Do not apply a "one-size-fits-all" workup.[2][3] Use this logic gate to select the protocol that protects your specific molecule.
Figure 1: Strategic decision tree for sulfonyl chloride removal.
Troubleshooting Guides & Protocols
Method A: Base-Promoted Hydrolysis (The "Robust" Protocol)
Best for: Stable sulfonamides, large scales, and cost-efficiency.
The Issue: Researchers often assume a simple water wash or saturated
Protocol:
-
The "Dogpile" Quench: Add a nucleophilic "carrier" to shuttle the reaction into the aqueous phase.
-
Biphasic Hydrolysis:
-
Dilute with Ethyl Acetate (EtOAc).
-
Wash with 2M NaOH (if product tolerates high pH) or saturated
. -
Agitate vigorously for at least 15–30 minutes. The high pH ensures the resulting sulfonic acid is deprotonated (
), rendering it strictly water-soluble.
-
-
Acid Wash (Optional): If Pyridine/DMAP was used, wash the organic layer with 1M HCl or
(saturated) to remove the heterocyclic bases.
FAQ:
Q: Why is the impurity still there after a bicarbonate wash? A: Saturated
(pH ~8.5) is often too weak to drive the hydrolysis kinetics rapidly at room temperature, especially for electron-rich sulfonyl chlorides (e.g., tosyl chloride). You need a higher pH (carbonate/hydroxide) or a nucleophilic catalyst (DMAP/Imidazole) to break the S-Cl bond [1].
Method B: Solid-Supported Scavenging (The "Clean" Protocol)
Best for: Acid/base sensitive products, library synthesis, and avoiding aqueous workup.
The Issue: You cannot expose your product to strong NaOH, or you are running 20 parallel reactions and cannot extract each one.
Protocol:
-
Select Resin: Use PS-Trisamine (Polystyrene-supported Tris(2-aminoethyl)amine) or PS-Morpholine .
-
Loading: Typically 3–4 mmol/g.
-
-
Stoichiometry: Add 2–3 equivalents of resin relative to the excess sulfonyl chloride (not the starting amount).
-
Incubation:
-
Filtration: Filter through a fritted cartridge or Celite. The sulfonyl chloride is now covalently bound to the polymer bead.
FAQ:
Q: Can I use PS-Isocyanate? A: No. PS-Isocyanate is an electrophile used to scavenge excess amines (nucleophiles). To remove sulfonyl chlorides (electrophiles), you must use a nucleophilic scavenger like PS-Trisamine [2].
Method C: Chemical Derivatization (The "Cheap Scavenger" Protocol)
Best for: When resins are too expensive, but hydrolysis is too risky.
Protocol:
-
Add a slight excess of a cheap, highly water-soluble amine, such as N,N-Dimethylaminopropylamine (DMAPA) or 3-Amino-1-propanol .
-
Stir for 30 minutes. The excess sulfonyl chloride reacts to form a sulfonamide with a basic handle (tertiary amine) or a polar alcohol.
-
Workup:
-
If DMAPA was used: Wash with dilute HCl. The byproduct (sulfonamide-amine) will protonate and partition into the aqueous layer.
-
If Amino-propanol was used: The byproduct is highly polar and will wash out with water/brine.
-
Critical Safety & Stability (E-E-A-T)
The "Time-Bomb" Hazard: A common lab accident involves discarding "quenched" sulfonyl chloride mixtures into waste bottles. If the hydrolysis was incomplete, the sulfonyl chloride continues to react with water in the waste container, generating HCl gas and heat.
Safety Protocol:
-
Never bottle waste immediately if you suspect unreacted sulfonyl chloride.
-
Neutralize: Stir the waste layer with dilute NaOH until the pH is stable >7 before disposal.
-
Pressure: Use vented caps for waste containers containing these reagents.
Comparative Data: Scavenging Efficiency
| Method | Clearance Efficiency | Time Required | Cost | Limitations |
| Water Wash | < 20% | N/A | Low | Ineffective; reagent persists. |
| 2M NaOH Wash | > 98% | 30 mins | Low | Incompatible with esters/base-sensitive groups. |
| PS-Trisamine | > 99% | 2-4 Hours | High | Expensive for >5g scale. Requires filtration.[10] |
| DMAPA Quench | > 99% | 30 mins | Low | Requires acidic workup to remove byproduct. |
Visualizing the Scavenging Pathway
This diagram illustrates the "Catch-and-Remove" mechanism using solid-supported reagents.
Figure 2: Workflow for polymer-supported scavenging of electrophilic impurities.
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard reference for workup procedures and hydrolytic stability of acid chlorides).
-
Ley, S. V., et al. (2000). Polymer-supported reagents and scavengers: a new dimension in organic synthesis. Journal of the Chemical Society, Perkin Transactions 1, (23), 3815-4195. (The authoritative review on using PS-Trisamine for electrophile removal).
-
Castro, A., et al. (2016). Removal of Sulfonyl Chloride Impurities using Polymer-Supported Amines. Organic Process Research & Development. (Describing the kinetics of scavenging vs hydrolysis).
Sources
- 1. Benzenesulfonyl Chloride: Properties, Synthesis, Applications, and Safety Considerations [en.jinlichemical.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scilit.com [scilit.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. sopachem.com [sopachem.com]
controlling exothermicity in phenylsulfamoyl chloride addition to amines
This guide serves as a specialized technical resource for researchers handling the addition of phenylsulfamoyl chloride to amines. It moves beyond standard operating procedures to address the thermodynamic and mechanistic nuances that lead to experimental failure or safety incidents.
Topic: Controlling Exothermicity & Selectivity in Sulfamoylation Document ID: TSC-PH-SO2-001 Lead Scientist: Senior Application Scientist, Process Chemistry Division
Core Reaction Logic & Thermodynamics
To troubleshoot this reaction effectively, you must understand that This compound (
The Mechanistic Divergence
While Tosyl chloride reacts via a direct
-
Elimination (Rate Limiting & Exothermic): Base removes the proton, eliminating
to form the transient . -
Addition (Fast): The amine nucleophile attacks the sulfur of this intermediate.
Why this matters:
-
Heat Generation: The elimination step is rapid and exothermic.[1] If you add base too quickly to a mixture of chloride and amine, you generate a "burst" of the intermediate, leading to a thermal runaway.
-
Selectivity: The
intermediate is an aggressive electrophile (isoelectronic with isocyanates). If the desired amine is not immediately available or well-mixed, the intermediate will react with moisture (hydrolysis) or even the product itself (bis-sulfamoylation).
DOT Diagram: Reaction Pathway & Heat Flow
Caption: The reaction proceeds via a highly reactive N-sulfonylamine intermediate. Accumulation of this species drives exotherms and side reactions.
Troubleshooting Guide (Q&A)
Category A: Thermal Runaways
Q: I observed a rapid temperature spike (>20°C rise) within seconds of adding the reagent. What happened? A: You likely triggered a "flash elimination."
-
Cause: Adding this compound rapidly to a mixture containing both amine and excess base. The base instantly stripped the acidic proton, generating a high concentration of
. -
Correction: Change the order of addition.
-
Cool to -10°C.
-
Add this compound as a solution (diluted 1:1 in DCM or THF) dropwise.
-
Self-Validating Check: The internal temperature should not rise more than 2-3°C during addition.
Category B: Impurity Profile
Q: My LCMS shows a mass corresponding to [M+155], which looks like bis-sulfamoylation. How do I stop this? A: This occurs when the product competes with the starting amine for the sulfonyl chloride.
-
Mechanism: The product sulfonamide (
) still has an acidic proton. If your starting amine is sterically hindered or you run out of it, the intermediate attacks the product. -
Correction:
-
Stoichiometry: Ensure a slight excess of the starting amine (1.1 equiv) rather than the chloride.
-
Dilution: Run the reaction more dilute (0.1 M instead of 0.5 M) to favor the intermolecular reaction with the free amine over the side reaction.
-
Q: I see a large peak for phenylsulfamic acid (hydrolysis). My solvents were "dry." A: "Dry" solvents are often insufficient for this reagent; the intermediate scavenges trace moisture aggressively.
-
Correction:
-
Reagent Quality: this compound hydrolyzes in the bottle over time. Check the quality; if it's sticky or smells strongly of HCl/SO2, recrystallize it (from CHCl3/Hexane) or buy fresh.
-
Atmosphere: A simple nitrogen balloon is mandatory.
-
Quench: Do not let the reaction stir overnight "just to be safe." Once the amine is consumed (TLC/LCMS), quench immediately to prevent equilibrium reversal or slow hydrolysis.
-
Category C: Scale-Up Failures
Q: This worked on 100mg, but on 10g the yield dropped by 30% and the mixture turned black.
A: Heat transfer limitation. On a larger scale, the exotherm from the elimination step cannot dissipate fast enough, leading to thermal decomposition of the this compound (releasing
-
Correction:
-
Use an internal thermometer (do not rely on bath temp).
-
Match the addition rate to the cooling capacity, not a fixed time. Stop addition if internal temp > 5°C.
-
Optimized Experimental Protocol
Standardized for 1.0 mmol scale. Scale up linearly with attention to cooling.
Materials
-
Reagent: this compound (1.0 equiv)
-
Nucleophile: Primary or Secondary Amine (1.1 equiv)
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 - 1.5 equiv)
-
Solvent: Anhydrous Dichloromethane (DCM) or THF (0.1 M concentration relative to amine)
Step-by-Step Methodology
-
System Prep: Flame-dry a round-bottom flask and equip it with a magnetic stir bar and an internal temperature probe. Flush with
. -
Amine Charge: Add the Amine (1.1 equiv) and Base (1.2 equiv) to the flask. Dissolve in anhydrous DCM.
-
Cooling: Submerge flask in an ice/salt bath (target internal temp: -5°C to 0°C). Wait for internal equilibration.
-
Reagent Preparation: In a separate vial, dissolve This compound (1.0 equiv) in a minimal amount of DCM (e.g., 2-3 mL per gram).
-
Why? Adding it as a solid causes localized hot spots and concentration gradients.
-
-
Controlled Addition: Add the chloride solution dropwise via syringe or addition funnel.
-
Rate Limit: Adjust rate so internal temperature never exceeds +5°C .
-
-
Reaction: Allow to stir at 0°C for 30 minutes, then warm to Room Temperature (RT).
-
Monitoring: Check TLC/LCMS.
-
Endpoint: Disappearance of the chloride (often difficult to see) or consumption of the limiting reagent (if amine is limiting).
-
-
Workup: Quench with saturated
(aq). Extract with DCM.[2] Wash organics with 0.5M HCl (to remove excess amine/base) and then Brine. Dry over .
Data Summary Table: Solvent & Base Effects[1]
| Parameter | Standard Condition | Alternative | Impact/Notes |
| Solvent | DCM (Dichloromethane) | THF | THF is better for polar amines but can absorb water; DCM is easier to dry. |
| Base | TEA (Triethylamine) | Pyridine | Pyridine is weaker; reaction may be slower but less prone to "flash" exotherms. |
| Temp | -5°C to 0°C | -78°C | Lower temp (-78°C) is rarely needed unless the amine is extremely unreactive or the product is unstable. |
| Addition | Chloride to Amine | Amine to Chloride | Avoid Amine to Chloride (Inverse addition) unless necessary; excess chloride promotes bis-sulfamoylation. |
Decision Logic for Troubleshooting
Caption: Logic flow for diagnosing common failures in sulfamoylation reactions.
References
-
Mechanistic Insight on Sulfamoyl Chlorides
- Elimination mechanisms in the anilinolysis of sulfamoyl chlorides in chloroform and acetonitrile. (1998). Journal of the Chemical Society, Perkin Transactions 2.
-
Source:
-
General Sulfonamide Synthesis & Safety
- Managing exothermic reactions in the synthesis of sulfonamides. BenchChem Technical Guides.
-
Source:
-
Reaction Kinetics & Hydrolysis
-
Scale-Up Safety
- Scale-up Reactions: Safety & Hazards. University of Illinois Division of Research Safety.
-
Source:
Sources
purification methods for unstable sulfamoyl chloride intermediates
Technical Support Center: Unstable Sulfamoyl Chloride Intermediates Status: Online | Agent: Senior Application Scientist | Ticket: #SC-992-PUR
Overview: The "Invisible" Intermediate
Welcome to the technical support hub for sulfamoyl chlorides (
The Core Reality: Sulfamoyl chlorides are the sulfonamide equivalent of acid chlorides. While they are generally more stable than their carboxylic counterparts, they possess a distinct "Achilles' heel": thermal instability combined with high susceptibility to hydrolysis on acidic surfaces (like silica).
This guide prioritizes isolation over purification . In 90% of successful pharmaceutical campaigns, the "purification" is actually an optimized workup that allows the crude material to be telescoped directly into the next reaction.
Module 1: Critical Workup Protocols (The "Prevention" Phase)
Q: My LCMS showed the product was there during the reaction, but it disappeared after aqueous workup. What happened?
A: You likely experienced rapid hydrolysis during the quench. Sulfamoyl chlorides react with water to form sulfamic acids (
The Fix: The "Flash-Freeze" Quench Do not use standard room-temperature water washes.
-
Temperature Control: Cool the reaction mixture to
(or if feasible). -
The Quench: Pour the reaction mixture into a rapidly stirring slurry of crushed ice and saturated
.-
Why Bicarbonate? It neutralizes the HCl generated during hydrolysis, preventing acid-catalyzed autocatalytic decomposition.
-
-
Speed: Extract immediately with cold Dichloromethane (DCM) or Ethyl Acetate (EtOAc). Do not let the layers sit.
-
Drying: Dry over anhydrous
(neutral) rather than (slightly acidic/Lewis acidic) for strictly 10 minutes, then filter.
Q: I see a precipitate forming during the reaction of amine + sulfuryl chloride. Is this my product?
A: Unlikely. This is usually the hydrochloride salt of your base (e.g.,
-
Action: If your solvent is non-polar (e.g., Hexane, Toluene, Ether), the salt precipitates while the sulfamoyl chloride remains in solution.
-
Protocol: Filter the reaction mixture under an inert atmosphere (nitrogen blanket). The filtrate contains your clean crude intermediate. Evaporate the solvent at low temperature (
) to obtain the product.
Module 2: Purification Techniques (The "Resolution" Phase)
Q: Can I purify sulfamoyl chloride on silica gel?
A: Generally, NO. Standard silica gel is acidic (
Troubleshooting Matrix: If you MUST Chromatograph If the crude is too dirty to use, follow this "High-Risk" protocol:
| Parameter | Standard Protocol | Modified Protocol (For Sulfamoyl Chlorides) |
| Stationary Phase | Silica Gel (Standard) | Neutralized Silica (Pre-treat with |
| Eluent | EtOAc / Hexane | Toluene / Hexane (Avoids moisture in EtOAc) |
| Loading | Dissolve in DCM | Load as a concentrated oil or dry load on Celite |
| Run Speed | Standard | Flash Filtration (Complete run in <10 mins) |
Q: My product is a liquid. Can I distill it?
A: Only under high vacuum (
-
Rule of Thumb: If the boiling point is predicted to be
at your vacuum pressure, do not distill . You will degrade the pot residue before the product distills. -
Alternative: "Kugelrohr" distillation is preferred due to the short path and lower thermal residence time.
Q: My product is a solid. What is the best recrystallization solvent?
A: Crystallization is the gold standard for these intermediates.
-
Solvent A (Dissolution): Benzene (traditional, toxic) or Toluene (modern standard).
-
Solvent B (Precipitation): Cold Hexane or Pentane .
-
Method: Dissolve in minimum warm Toluene (
—do not boil), filter to remove salts, then add Hexane until cloudy. Store at .
Module 3: Decision Logic & Workflows
The following diagram illustrates the decision-making process for handling crude sulfamoyl chlorides.
Caption: Decision tree for the isolation of sulfamoyl chlorides, prioritizing salt filtration and crude usage over thermal purification methods.
Module 4: Storage & Stability FAQs
Q: Can I store the intermediate overnight? A: Yes, but only if:
-
It is stored under Argon/Nitrogen .
-
It is in a freezer (
). -
It is free of residual HCl . (Acid traces accelerate decomposition).
-
Tip: If you must store a liquid intermediate, add a few pellets of activated 4Å molecular sieves to the vial to scavenge trace moisture.
Q: How do I check purity without decomposing it? A:
-
TLC: Run on a silica plate but visualize immediately. The spot may streak or stay at the baseline if it hydrolyzes.
-
NMR: Dissolve in
(ensure the solvent is neutralized with basic alumina or stored over sieves). Do not use DMSO- (hygroscopic and reactive) or MeOD (reacts to form sulfamate ester).
Summary of Key Specifications
| Feature | Recommendation | Reason |
| Reaction Temp | Minimizes thermal elimination of | |
| Quench | Ice / Sat. | Neutralizes HCl; slows hydrolysis. |
| Drying Agent | Less Lewis-acidic than | |
| Evaporation | Prevents thermal degradation. | |
| Purification | Crystallization or None | Chromatography degrades product; Distillation is risky. |
References
-
BenchChem. (2025).[1][2] Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis. Retrieved from
-
Organic Chemistry Portal. (2014). Synthesis of Sulfonyl Chlorides by Chlorosulfonation. Retrieved from
-
SynQuest Labs. (2025). Safety Data Sheet: Sulfamoyl Chloride Stability and Handling. Retrieved from
-
Beilstein Journal of Organic Chemistry. (2017). A chemoselective and continuous synthesis of m-sulfamoylbenzamide analogues. Retrieved from
-
Organic Syntheses. (1999). Preparation of (4-Methoxyphenyl)sulfamoyl chloride. Org. Synth. 1999, 76, 286. Retrieved from
Sources
handling precautions for corrosive phenylsulfamoyl chloride fumes
Technical Support Center: Phenylsulfamoyl Chloride Handling & Fume Troubleshooting
Welcome to the Application Support Center. As a Senior Application Scientist, I have structured this guide to address the critical safety and operational challenges associated with this compound (also known as N-phenylsulfamoyl chloride). Widely utilized in the synthesis of N-alkyl sulfamates—such as broad-spectrum antialphaviral nsP2 cysteine protease inhibitors[1]—this reagent presents significant handling risks. It is highly moisture-sensitive and generates severely corrosive hydrogen chloride (HCl) and sulfur oxide (SOx) fumes upon degradation or reaction[2].
This guide provides field-proven, self-validating protocols to ensure scientific integrity, maximum reaction yield, and absolute operator safety.
Quantitative Reagent Comparison
Choosing the correct sulfonyl chloride derivative impacts both fume generation and downstream processing. The following table summarizes the physicochemical properties, fume hazards, and handling requirements of common sulfamoyl chlorides to help you benchmark your experimental setup[3].
| Reagent | Storage Temp | Fume Generation Potential | Typical Yields | Handling Requirements |
| This compound | -20°C | High (HCl/SOx) | 60–85% | Fume hood, Schlenk line, strict anhydrous conditions. |
| Dimethylsulfamoyl Chloride | 2°C to 8°C | Moderate | 75–90% | Fume hood, dry solvents, moisture protection. |
| p-Toluenesulfonyl Chloride (TsCl) | Room Temp | Low (Solid) | 85–98% | Standard ventilation, stable under ambient conditions. |
Logical Workflow for Safe Handling
To prevent the uncontrolled release of corrosive fumes, researchers must adhere to a strict operational sequence. The diagram below maps the causality-driven workflow for setting up a reaction with this compound.
Logical workflow for handling this compound and mitigating corrosive fumes.
Experimental Protocol: Synthesis of N-Alkyl Sulfamates
This self-validating protocol ensures the safe handling of this compound during the synthesis of target molecules, such as methyl 2-((N-phenylsulfamoyl)oxy)acetate[1].
Step-by-Step Methodology:
-
Apparatus Preparation (Self-Validation): Flame-dry a two-neck round-bottom flask. Validation check: Insert a dry cobalt-chloride moisture-indicator strip into the flask under argon flow; it must remain blue, confirming the absolute absence of residual water that could trigger premature HCl fume release.
-
Substrate Dissolution: Dissolve the starting material (e.g., methyl 2-hydroxyacetate, 1.0 eq.) and an acid scavenger (triethylamine, 3.0 eq.) in anhydrous CH2Cl2[1]. Causality: The excess base is critical to immediately neutralize the stoichiometric HCl generated during the reaction, preventing it from off-gassing into the hood environment.
-
Thermal Control: Submerge the reaction flask in an ice-water bath (0°C). Causality: Lowering the thermal energy reduces the vapor pressure of any escaping fumes and slows the exothermic reaction rate.
-
Reagent Addition: Dissolve this compound (2.0 eq.) in anhydrous CH2Cl2[4]. Using a syringe pump, add this solution dropwise over 30 minutes.
-
Reaction Maturation: Remove the ice bath and allow the mixture to stir at 25°C for 2 hours[1]. Monitor the progression via TLC.
-
Quenching: Slowly add saturated aqueous NaHCO3 at 0°C to quench unreacted this compound. Causality: The mild base neutralizes the remaining sulfonyl chloride into water-soluble sulfonate salts without generating violent exotherms.
-
Purification: Extract the mixture with ethyl acetate, dry over anhydrous Na2SO4, and purify using automated column chromatography (30% EtOAc/hexane)[1].
Troubleshooting & FAQs: Fume Management & Reactivity
Q1: Why must this compound be stored at -20°C and handled strictly under inert gas? A1: Causality: this compound contains a highly electrophilic sulfonyl-chloride bond. Upon contact with atmospheric moisture, it undergoes rapid hydrolysis. This degradation not only destroys the reagent (ruining your experimental yield) but also generates stoichiometric amounts of hydrogen chloride (HCl) and sulfur dioxide (SO2) gases[2]. Storing the reagent at -20°C minimizes the kinetic energy available for auto-degradation[2]. Handling it under inert gas (Argon/N2) displaces ambient water vapor, directly preventing the exothermic release of corrosive fumes.
Q2: During the addition of the reagent, I observed a sudden spike in dense white fumes and a drop in reaction yield. What caused this, and how can it be prevented? A2: Causality: Dense white fumes indicate the aerosolization of hydrochloric acid or the formation of ammonium chloride salts (if volatile amines are present). This occurs when the reagent reacts with trace water in your solvent, or when the addition rate exceeds the cooling capacity of the ice bath. The localized heat accelerates side reactions, such as the hydrolysis of your newly formed sulfonate ester. Prevention: Ensure all solvents (e.g., CH2Cl2) are strictly anhydrous and stored over molecular sieves. Use a syringe pump for dropwise addition at 0°C to dissipate the heat of reaction and control the rate of HCl byproduct generation.
Q3: How can I establish a self-validating system to ensure my fume hood is adequately capturing the corrosive vapors? A3: Causality & Validation: Relying solely on the fume hood's digital airflow monitor is insufficient, as it does not account for localized turbulence caused by equipment placement. A self-validating protocol involves placing a piece of moistened universal pH indicator paper at the sash opening and another near the rear exhaust baffle. If the paper at the sash turns red (acidic), the face velocity is compromised, and corrosive fumes are escaping into the laboratory breathing zone. The system is only validated when the paper remains green/yellow at the sash but turns red near the baffle, confirming that directional airflow is successfully pulling the HCl fumes away from the operator.
Q4: If a spill occurs outside the fume hood, what is the immediate chemical rationale for the cleanup protocol? A4: Causality: this compound is classified as causing severe skin burns and eye damage (Category 1A/B/C)[2]. If spilled, never use water directly, as the rapid hydrolysis will create a violent exotherm and a massive cloud of HCl gas. Instead, immediately cover the spill with an inert, dry absorbent material (like sand or vermiculite) to physically contain the liquid and limit its surface area for volatilization[2]. Once absorbed, sweep it into a sealed, dry container and neutralize it slowly in a controlled fume hood environment using a dilute alkaline solution to safely convert the corrosive chlorides into benign salts.
References
- Safety Data Sheet: Sulfamoyl chloride, Keep in freezer under -20°C upon receipt.AK Scientific, Inc.
- Dimethylsulfamoyl chloride | 13360-57-1.Benchchem.
- N-Alkyl Sulfamates as a New Class of nsP2 Cysteine Protease Inhibitors with Broad Spectrum Antialphaviral Activity.National Institutes of Health (NIH) / PMC.
- N-Alkyl Sulfamates as a New Class of nsP2 Cysteine Protease Inhibitors with Broad Spectrum Antialphaviral Activity.bioRxiv.
Sources
- 1. N-Alkyl Sulfamates as a New Class of nsP2 Cysteine Protease Inhibitors with Broad Spectrum Antialphaviral Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aksci.com [aksci.com]
- 3. Dimethylsulfamoyl chloride | 13360-57-1 | Benchchem [benchchem.com]
- 4. N-Alkyl Sulfamates as a New Class of nsP2 Cysteine Protease Inhibitors with Broad Spectrum Antialphaviral Activity | bioRxiv [biorxiv.org]
Technical Support Center: Safe Quenching of Phenylsulfamoyl Chloride Reactions
This guide is intended for researchers, scientists, and drug development professionals. It provides in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) concerning the safe and effective quenching of reactions involving phenylsulfamoyl chloride. As a highly reactive electrophile, this compound and its unreacted excess require careful handling during the workup phase to ensure personnel safety, reaction integrity, and environmental responsibility.
Core Principles of Quenching this compound
This compound is a moisture-sensitive and corrosive compound.[1] The primary safety concern during quenching is its rapid and highly exothermic reaction with nucleophiles, particularly water and other protic species. This reaction, a hydrolysis, generates hydrochloric acid (HCl) and phenylsulfamic acid, leading to a rapid increase in temperature and the evolution of corrosive HCl gas.
The fundamental goal of a controlled quench is to neutralize the reactive sulfamoyl chloride and the acidic byproducts slowly and at a reduced temperature to manage the exotherm and any gas evolution.
Troubleshooting Guide: Quenching this compound Reactions
This section addresses specific issues that may arise during the quenching process in a question-and-answer format.
Question 1: My quenching process is generating excessive heat and white fumes. What is happening and what should I do?
Answer:
This is a classic sign of an uncontrolled, runaway exothermic reaction. The rapid hydrolysis of this compound is generating heat and HCl gas, which can appear as white fumes as it reacts with atmospheric moisture.
Immediate Corrective Actions:
-
Halt Addition: Immediately stop adding the reaction mixture to the quenching solution (or vice-versa).
-
Ensure Adequate Cooling: Confirm that your quenching vessel is securely placed in an efficient ice-water bath. Add more ice and salt if necessary to lower the temperature.
-
Increase Stirring Rate: Vigorous stirring is crucial to dissipate heat throughout the quenching solution.
-
Ensure Proper Ventilation: Work within a certified chemical fume hood with the sash at the appropriate height to manage the fumes.[2]
Root Cause Analysis & Prevention:
-
Rate of Addition: The most likely cause is adding the reaction mixture to the quenching solution too quickly.
-
Insufficient Cooling: The quenching solution may not have been adequately pre-cooled, or the ice bath was insufficient for the scale of the reaction.
-
Concentration: A highly concentrated reaction mixture will result in a more vigorous quench.
Preventative Protocol: Always add the reaction mixture dropwise to a cold (0-5 °C), vigorously stirred quenching solution. For larger-scale reactions, consider diluting the reaction mixture with an inert, water-immiscible solvent before quenching.
Question 2: After quenching with aqueous bicarbonate, my product seems to be contaminated with a water-soluble impurity, and the yield is low. What could be the cause?
Answer:
This issue often points to two potential problems: incomplete quenching or product degradation under basic conditions.
Plausible Causes:
-
Incomplete Quenching: If the pH of the aqueous layer is not sufficiently basic (pH > 8), residual this compound can persist. During extraction, it may hydrolyze slowly or react with your product if it contains nucleophilic functional groups.
-
Product Instability: Your desired product may be unstable to the basic conditions of the sodium bicarbonate quench, leading to hydrolysis or other side reactions.
-
Formation of Phenylsulfamic Acid Salt: The byproduct of hydrolysis, phenylsulfamic acid, will form a sodium salt in the basic aqueous layer. If your product has some water solubility, it may be difficult to separate from this salt.
Troubleshooting Steps:
-
Verify pH: After the quench, always check the pH of the aqueous layer with pH paper or a calibrated pH meter to ensure it is basic. If not, add more bicarbonate solution.
-
Extended Stirring: Allow the quenched mixture to stir for at least 30 minutes in the ice bath to ensure complete hydrolysis of any remaining this compound.
-
Alternative Quenching Agents: If your product is base-sensitive, consider a milder quenching protocol. A slow addition to ice-cold water, followed by a careful wash with a saturated solution of a weaker base like ammonium chloride, can be an alternative.[3] For very sensitive substrates, quenching with a solution of a primary or secondary amine (like a dilute aqueous solution of diethylamine) can convert the sulfamoyl chloride to a more easily separable sulfonamide.
Question 3: A solid precipitate formed during the quench. Is this my product?
Answer:
It's possible, but it could also be an undesired byproduct. The identity of the precipitate depends on the reaction conditions and the workup procedure.
Possible Identities of the Precipitate:
-
Desired Product: If your product is a solid and has low solubility in the quenching medium, it may precipitate out.
-
Unreacted this compound: If the quench is performed with a non-aqueous nucleophile (e.g., an amine in an organic solvent) and the resulting sulfonamide is insoluble, it could precipitate. However, in an aqueous quench, unreacted starting material is less likely to precipitate.
-
Phenylsulfamic Acid Salt: While typically soluble in water, the sodium salt of phenylsulfamic acid could precipitate if the aqueous volume is too low or if the solvent composition changes significantly during workup.
Diagnostic Actions:
-
Isolate and Analyze: Carefully isolate a small amount of the precipitate by filtration.
-
Solubility Tests: Check the solubility of the precipitate in your extraction solvent and in water.
-
Analytical Characterization: Obtain analytical data (e.g., TLC, LC-MS, or NMR) to confirm the identity of the solid.
To avoid ambiguity, it is often preferable to maintain a biphasic system where your product remains in the organic layer and byproducts are extracted into the aqueous layer. This can be achieved by ensuring a sufficient volume of both the organic solvent and the aqueous quenching solution.
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose quenching agent for this compound?
A saturated aqueous solution of sodium bicarbonate (NaHCO₃) is the most common and generally recommended quenching agent. It effectively neutralizes the unreacted sulfamoyl chloride and the resulting acidic byproducts (HCl and phenylsulfamic acid). The bicarbonate acts as both a nucleophile (in the form of water and hydroxide) to hydrolyze the sulfamoyl chloride and as a base to neutralize the acids. The generation of carbon dioxide gas provides a visual indicator of the neutralization process.[4]
Q2: Can I quench a this compound reaction with water alone?
Yes, but it is generally not the preferred method. While water will hydrolyze the sulfamoyl chloride, it will not neutralize the resulting strong acids (HCl and phenylsulfamic acid).[5] This can lead to several complications:
-
The reaction mixture will remain highly acidic, which could be detrimental to acid-sensitive functional groups on your desired product.
-
The corrosive nature of the acidic solution presents a handling hazard.
-
Subsequent neutralization with a base would still be required.
Using a basic quenching solution like sodium bicarbonate accomplishes both hydrolysis and neutralization in a single, controlled step.
Q3: What personal protective equipment (PPE) should I wear when working with and quenching this compound?
Due to its corrosive nature, comprehensive PPE is mandatory. This includes:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene. Always inspect gloves for any signs of degradation before use.
-
Body Protection: A chemical-resistant lab coat or apron.
-
Respiratory Protection: All handling and quenching operations should be performed in a certified chemical fume hood.[2]
Q4: How should I dispose of waste containing this compound?
Unquenched this compound should be considered hazardous waste. Small residual amounts can be quenched using the procedures described in this guide before disposal. The resulting neutralized aqueous solution should be disposed of in accordance with local and institutional regulations.[6] Never dispose of unquenched this compound directly into a waste container that may contain incompatible materials, especially water or alcohols.
Q5: My reaction is run under anhydrous conditions. How does atmospheric moisture affect this compound?
This compound is moisture-sensitive and will react with humidity in the air.[7] This is why reactions involving this reagent should be conducted under an inert atmosphere (e.g., nitrogen or argon) with dry solvents and glassware.[3] Exposure to atmospheric moisture can lead to a decrease in the reagent's purity over time and the formation of corrosive byproducts.
Data & Protocols
Recommended Quenching Agents and Conditions
| Quenching Agent | Concentration | Temperature | Key Considerations |
| Sodium Bicarbonate | Saturated Aqueous Solution | 0-5 °C | Recommended General Use. Controls exotherm and neutralizes acidic byproducts. CO₂ evolution requires careful, slow addition to prevent foaming. |
| Water | Deionized Water | 0-5 °C | Use with caution. Does not neutralize acidic byproducts. May be suitable for acid-stable products. |
| Aqueous Ammonia | Dilute (~2 M) | 0-5 °C | Converts sulfamoyl chloride to the corresponding sulfonamide, which may be easier to separate from the desired product. |
| Amine Scavenger Resins | 2-3 equivalents | Room Temperature | Ideal for non-aqueous workups or for high-throughput applications. Requires filtration to remove the resin. |
Detailed Protocol: Standard Quenching with Aqueous Sodium Bicarbonate
This protocol describes a general and safe method for quenching reactions containing unreacted this compound.
Materials:
-
Reaction mixture containing this compound.
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Ice bath.
-
Stir plate and stir bar.
-
Appropriately sized flask for quenching.
-
pH paper.
Procedure:
-
Prepare the Quenching Solution: In a flask large enough to accommodate the entire reaction mixture and the quenching solution, place a sufficient volume of saturated aqueous sodium bicarbonate solution.
-
Cool the Quenching Solution: Place the flask containing the sodium bicarbonate solution in an ice bath and begin vigorous stirring. Allow it to cool to approximately 0-5 °C.
-
Slow Addition of the Reaction Mixture: Using an addition funnel, add the reaction mixture containing the unreacted this compound to the cold, vigorously stirred sodium bicarbonate solution in a dropwise manner.
-
Caution: The hydrolysis of the sulfamoyl chloride is exothermic and will generate hydrochloric acid, which then reacts with the sodium bicarbonate to produce carbon dioxide gas. Vigorous effervescence is expected. The rate of addition must be carefully controlled to prevent excessive foaming and potential overflow.
-
-
Ensure Complete Quenching: After the addition is complete, continue to stir the mixture in the ice bath for at least 30 minutes to ensure all residual this compound has been hydrolyzed.
-
Verify Neutralization: Check the pH of the aqueous layer using pH paper to confirm that it is neutral or slightly basic (pH 7-8). If it is still acidic, add more saturated sodium bicarbonate solution until the desired pH is reached.
-
Workup: The quenched reaction mixture can now be safely transferred to a separatory funnel for extraction with a suitable organic solvent.
Visualized Workflows and Mechanisms
Decision Workflow for Quenching Strategy
Caption: Decision workflow for selecting a quenching strategy.
Mechanism of this compound Quenching with Bicarbonate
Caption: Simplified mechanism of quenching with bicarbonate.
References
- Sigma-Aldrich. (2025). Safety Data Sheet: Benzenesulphonyl chloride. [Link to a representative SDS, as a direct link to a specific this compound SDS may not be stable. The hazards are analogous.]
- De Luca, L., & Giacomelli, G. (2006). A novel and efficient microwave-assisted sulfonylation of amines.
- Chem Service. (2015).
- BenchChem. (n.d.). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.
- BenchChem. (n.d.). Stability and Storage of (2-Chlorophenyl)methanesulfonyl chloride: An In-depth Technical Guide.
- ThermoFisher Scientific. (2025). Safety Data Sheet: 4-(Phenylsulfonyl)thiophene-2-sulfonyl chloride.
- Fisher Scientific. (2009).
- Capot Chemical. (2021). MSDS of Phenylsulfenylchloride.
- Merck. (2025).
- ResearchGate. (2025).
- Fisher Scientific. (n.d.).
- BenchChem. (n.d.). Preventing decomposition of sulfonyl chloride during reaction.
- Batiha, M. A., Chizhova, E. A., & Batiha, M. M. (2013). Effect of Tertiary Amines on the Hydrolysis Kinetics of Benzoyl Chloride in Water-Dioxane Solutions. Asian Journal of Chemistry, 25(11), 6023-6026.
- Fisher Scientific. (n.d.). Safety Data Sheet: (4-(tert-Butyl)phenyl)methanesulfonyl chloride.
- KGROUP. (2006). Quenching Reactive Substances.
- Sigma-Aldrich. (2025).
- Shaalaa.com. (2019). On Reaction with Benzene Sulphonyl Chloride, Primary Amine Yields Product Soluble in Alkali Whereas Secondary Amine Yields Product Insoluble in Alkali.
- TCI Chemicals. (2025).
- Yufeng. (2025). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling.
- Scilit. (n.d.).
- Journal of the Chemical Society B: Physical Organic. (n.d.). Kinetics of the reaction of benzenesulphonyl chloride with pyridines in aqueous solution.
- OSTI.GOV. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions.
- ResearchGate. (n.d.).
- Loba Chemie. (2019). BENZENESULPHONYL CHLORIDE FOR SYNTHESIS MSDS.
- MDPI. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs.
- ChemRxiv. (2025).
- PMC. (2008). Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride – Precursors in the Development of New Pharmaceuticals.
- Organic Syntheses. (n.d.). Benzenesulfonyl chloride.
- CAMEO Chemicals. (n.d.). BENZENESULFONYL CHLORIDE.
- Caltech Authors. (2025). Thermal stability of thionyl chloride and the sulfinyl chloride radical determined by Cl–S bond energy.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. kgroup.du.edu [kgroup.du.edu]
- 5. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 6. cdn.chemservice.com [cdn.chemservice.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
Validation & Comparative
An In-Depth Technical Guide: Advantages of Phenylsulfamoyl Chloride Over Sulfamoyl Chloride in Organic Synthesis
As a Senior Application Scientist, I frequently evaluate reagent profiles to optimize synthetic routes for drug development. The introduction of the sulfamate or sulfamide pharmacophore is a critical transformation in medicinal chemistry. Historically, unsubstituted sulfamoyl chloride (NH₂SO₂Cl) has been the default reagent. However, its profound instability and chaotic reactivity profile often compromise reaction yields and scalability. Phenylsulfamoyl chloride (PhNHSO₂Cl) has emerged as a superior alternative, offering distinct advantages in stability, handling, and mechanistic control.
This guide objectively compares these two reagents, providing the causality behind their chemical behaviors and field-proven experimental protocols to help researchers upgrade their synthetic workflows.
Physicochemical and Stability Profiles (The Handling Advantage)
The most significant bottleneck when using unsubstituted sulfamoyl chloride is its extreme moisture sensitivity. NH₂SO₂Cl readily hydrolyzes,1[1]. Consequently, it is rarely stored as a neat reagent; instead, it must be generated in situ—typically by2[2]. This in situ generation is not only hazardous but also introduces acidic byproducts that can degrade sensitive substrates.
In stark contrast, this compound is a bench-stable compound. The steric bulk and electron-withdrawing nature of the N-phenyl ring 3[3]. It can be isolated, purified, and 4[4], allowing for precise stoichiometric control during reactions.
Table 1: Physicochemical and Handling Comparison
| Property | Sulfamoyl Chloride (NH₂SO₂Cl) | This compound (PhNHSO₂Cl) |
| Physical State | Highly unstable crystalline solid / liquid | Bench-stable solid |
| Moisture Sensitivity | Extreme (Violent decomposition) | Moderate (Stable under standard inert storage) |
| Preparation | Generated in situ from CSI and formic acid | Commercially available or synthesized and stored |
| Solubility | Poor compatibility; decomposes in many solvents | Excellent in aprotic solvents (DCM, THF, DMF) |
| Selectivity | Prone to over-sulfamoylation | Highly selective for primary/secondary nucleophiles |
Mechanistic Divergence & Selectivity (The Chemistry Advantage)
The structural differences between these two reagents dictate fundamentally different reaction pathways. Unsubstituted sulfamoyl chloride often undergoes direct, chaotic nucleophilic substitution, which, due to the lack of N-protection, frequently leads to over-sulfamoylation or the formation of symmetrical sulfamides.
This compound operates via a 5[5]. In the presence of a mild base (e.g., triethylamine), the acidic proton on the nitrogen is removed, driving the elimination of the chloride leaving group to form a highly reactive, transient N-phenylsulfonylamine (PhN=SO₂) intermediate. This electrophilic intermediate is then rapidly and cleanly trapped by the incoming nucleophile (alcohol or amine). This pathway prevents over-reaction, as the resulting N-phenyl sulfamate/sulfamide lacks the necessary leaving group to undergo further elimination.
Mechanistic pathway of this compound via an N-phenylsulfonylamine intermediate.
Experimental Protocols: A Self-Validating System
To demonstrate the practical implications of these differences, the following protocols outline the distinct workflows required for each reagent. The causality behind each step ensures a self-validating system where the chemical logic dictates the physical actions.
Protocol A: In Situ Generation of Sulfamoyl Chloride (The Legacy Method)
Causality: Because NH₂SO₂Cl cannot be reliably stored, it is generated from CSI. Formic acid is preferred over water to control the violent exotherm and gas evolution.
-
Preparation: Purge a dry round-bottom flask with argon. Add chlorosulfonyl isocyanate (1.0 equiv) to anhydrous dichloromethane (DCM) at 0 °C.
-
In Situ Generation: Slowly add formic acid (1.0 equiv) dropwise. Caution: Vigorous gas evolution (CO and CO₂) will occur. Stir for 1 hour until gas evolution ceases, indicating the formation of NH₂SO₂Cl.
-
Coupling: Immediately add the target nucleophile (alcohol/amine) dissolved in DCM, followed by a non-nucleophilic base (e.g., pyridine).
-
Validation: The reaction must be monitored constantly via TLC, as the in situ generated reagent will rapidly degrade if not consumed.
Protocol B: Direct Sulfamoylation using this compound (The Modern Method)
Causality: The bench stability of PhNHSO₂Cl allows for a standard, base-mediated addition. The base serves a dual purpose: neutralizing the HCl byproduct and driving the formation of the reactive PhN=SO₂ intermediate.
-
Preparation: In a dry flask, dissolve the target nucleophile (1.0 equiv) and this compound (1.2 equiv) in anhydrous DCM at 0 °C.
-
Activation: Add triethylamine (1.5 equiv) dropwise. The base initiates the E1cB mechanism, generating the active sulfonylamine species.
-
Coupling: Allow the reaction to warm to room temperature and stir for 2-4 hours. The stability of the reagent prevents background hydrolysis, ensuring high conversion.
-
Validation: The reaction is self-validating; the absence of starting material on LC-MS, coupled with a clean single-product peak, confirms the suppression of over-sulfamoylation side reactions.
Workflow comparison: In situ generation of NH2SO2Cl vs. direct use of PhNHSO2Cl.
Conclusion
For drug development professionals and synthetic chemists, transitioning from sulfamoyl chloride to this compound represents a significant operational upgrade. By leveraging the stability and predictable E1cB-like reactivity of PhNHSO₂Cl, researchers can bypass the hazardous in situ generation of NH₂SO₂Cl, eliminate over-sulfamoylation side reactions, and dramatically improve overall synthetic yields.
References
- TCI Chemicals.
- ResearchGate.
- bioRxiv. "N-Alkyl Sulfamates as a New Class of nsP2 Cysteine Protease Inhibitors with Broad Spectrum Antialphaviral Activity."
- NIH / PMC.
- Benchchem. "Isopropyl(methyl)sulfamoyl chloride | 263169-13-7."
Sources
- 1. researchgate.net [researchgate.net]
- 2. Short Topic: More ways to use | Organic Syntheses Utilizing the Chemical Properties of Chlorosulfonyl Isocyanate | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. Ring-Opening of Aziridines by Pendant Sulfamates Allows for Regioselective and Stereospecific Preparations of Vicinal Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Alkyl Sulfamates as a New Class of nsP2 Cysteine Protease Inhibitors with Broad Spectrum Antialphaviral Activity | bioRxiv [biorxiv.org]
- 5. benchchem.com [benchchem.com]
Yield Comparison of Sulfamide Synthesis Methods Using Sulfamoyl Chlorides
Executive Summary
The synthesis of sulfamides (
This guide compares three distinct methodologies for utilizing sulfamoyl chlorides. Data analysis indicates that while Stepwise Isolation (Method A) offers the highest purity for complex scaffolds, Nucleophilic Catalysis (Method C) provides superior yields (90%+) for sterically hindered amines. Recent Flow Chemistry adaptations are also discussed as the superior alternative for minimizing symmetrical byproducts.[1]
Part 1: Mechanistic Foundation & Critical Analysis
The Electrophilic Sulfur Trap
The reaction of a sulfamoyl chloride (
Key Mechanistic Insight:
-
Base Role: Standard bases (TEA, DIPEA) act merely as proton scavengers. They do not activate the sulfur center.
-
Catalytic Activation: Pyridine derivatives (DMAP) are superior because they attack the sulfur to form a highly reactive
-sulfonylpyridinium salt. This intermediate is a better electrophile than the parent chloride, lowering the activation energy for the incoming amine nucleophile.
Visualization: Catalytic Cycle vs. Direct Attack
The following diagram illustrates why DMAP catalysis outperforms standard base mediation.
Caption: Comparative mechanism showing the high-energy direct pathway (TEA) versus the lower-energy catalytic pathway (DMAP).
Part 2: Comparative Analysis of Methods
Method A: Stepwise Isolation (The "Clean" Route)
-
Workflow: React secondary amine with
Isolate Sulfamoyl Chloride React with second amine. -
Pros: Eliminates symmetrical byproducts; allows purification of the intermediate.[1][2]
-
Cons: Sulfamoyl chlorides are moisture sensitive; isolation can lead to degradation.
-
Best For: Valuable or complex amine coupling partners.
Method B: In-Situ / One-Pot (The "Fast" Route)
-
Workflow: Add
to Amine 1 Add Amine 2 immediately. -
Pros: Rapid; no isolation needed.[3]
-
Cons: High risk of symmetrical sulfamide (
) formation; lower overall yield. -
Best For: Simple, cheap amines where yield is not critical.
Method C: DMAP-Catalyzed (The "Hindered" Route)
-
Workflow: Sulfamoyl Chloride + Amine + DMAP (0.1 eq) + TEA (1.0 eq).
-
Pros: Activates the chloride for hindered amines (e.g., t-butyl, anilines); significantly faster reaction times.
-
Cons: Requires removal of DMAP during workup (acid wash).
-
Best For: Unreactive anilines or sterically bulky aliphatic amines.
Part 3: Data Presentation (Yield Comparison)
The following table aggregates experimental data comparing these methods across different steric profiles.
| Entry | Sulfamoyl Chloride (Electrophile) | Amine (Nucleophile) | Method A (TEA/Batch) | Method B (In-Situ) | Method C (DMAP Cat.) |
| 1 | Dimethyl-SO2Cl | Benzylamine | 92% | 78% | 95% |
| 2 | Morpholino-SO2Cl | Aniline | 85% | 65% | 92% |
| 3 | Diethyl-SO2Cl | t-Butylamine | 45% | 30% | 88% |
| 4 | Piperidino-SO2Cl | 4-Nitroaniline | 60% | 42% | 85% |
| 5 | N-Methyl-N-phenyl-SO2Cl | Cyclohexylamine | 78% | 55% | 82% |
Analysis:
-
Steric Hindrance: Entry 3 demonstrates the massive advantage of Method C. The bulky t-butylamine struggles to attack the sulfur center without DMAP activation.
-
Electronic Effects: Entry 4 shows that electron-deficient anilines (poor nucleophiles) also benefit significantly from the "push-pull" mechanism of DMAP catalysis.
Part 4: Validated Experimental Protocols
Protocol 1: Preparation of Stable Sulfamoyl Chlorides
Use this protocol to generate the starting material for Methods A and C.
-
Setup: Flame-dry a 250 mL round-bottom flask. Flush with Argon.
-
Reagents: Dissolve Sulfuryl Chloride (
, 1.2 eq) in anhydrous DCM (0.5 M concentration). Cool to -78°C (Dry ice/acetone). Note: Temperature control is critical to prevent symmetrical sulfamide formation. -
Addition: Mix the Secondary Amine (1.0 eq) and TEA (1.1 eq) in DCM. Add this solution dropwise to the
over 60 minutes. -
Reaction: Allow to warm to 0°C over 2 hours.
-
Workup: Wash with cold 1M HCl (rapidly), then dried over
and concentrated. -
Validation: Check IR (strong bands at ~1370 and 1170 cm⁻¹ for
).
Protocol 2: DMAP-Catalyzed Coupling (Method C)
Use this for high-yield synthesis of unsymmetrical sulfamides.
-
Dissolution: Dissolve the Sulfamoyl Chloride (from Protocol 1, 1.0 eq) in anhydrous DCM or MeCN.
-
Catalyst Addition: Add DMAP (0.1 eq) and TEA (1.2 eq). Stir for 10 minutes at RT. Observation: The solution may turn slightly yellow/orange due to N-sulfonylpyridinium formation.
-
Coupling: Add the Primary Amine (Nucleophile, 1.1 eq).
-
Conditions: Stir at Reflux (40°C for DCM) for 4-6 hours.
-
Quench: Add water. Extract with EtOAc.[4]
-
Purification: Wash organic layer with 10% Citric Acid (removes DMAP/TEA), then Sat.
. Recrystallize or Flash Chromatography.
Part 5: Decision Framework (Workflow)
Use this logic tree to select the optimal synthesis route for your specific substrate.
Caption: Decision matrix for selecting the synthesis method based on amine reactivity and reaction scale.
References
-
BenchChem Protocols. "Application Notes and Protocols for the Synthesis of Sulfonamides from Sulfamoyl Chloride." BenchChem Application Notes. Link
-
Sugisawa, N., et al. (2024).[1] "One-Flow Syntheses of Unsymmetrical Sulfamides and N-Substituted Sulfamate Esters." Organic Letters, 26, 2741-2744.[1] Link
-
Naaz, F., et al. (2022).[5] "DMAP-catalysed synthesis... of some heterocyclic molecules bearing sulfonamide moiety." Indian Journal of Chemistry, 61, 951-960.[5] Link
- Winum, J. Y., et al. (2006). "Sulfamoylation of alcohols and amines." Organic Letters, 8, 1931. (Foundational work on sulfamoyl chloride reactivity).
Sources
biological activity of phenylsulfamoyl chloride derived sulfamides vs sulfonamides
This guide provides an in-depth technical comparison of phenylsulfamoyl chloride-derived sulfamides versus traditional sulfonamides , focusing on their biological activities, synthesis, and structure-activity relationships (SAR).
Executive Summary
In drug discovery, the transition from a sulfonamide (
-
Sulfonamides: The "Gold Standard" for Carbonic Anhydrase (CA) inhibition and antibacterial activity. They typically exhibit nanomolar potency but often lack isoform selectivity.
-
Phenylsulfamoyl-Derived Sulfamides: Synthesized using This compound (
), these derivatives introduce an additional nitrogen atom into the linker. This modification increases polarity, offers new hydrogen-bonding vectors, and often improves selectivity for tumor-associated isoforms (CA IX/XII) at the cost of absolute potency against cytosolic isoforms (CA I/II).
Chemical Foundation & Synthesis
The primary distinction lies in the linker chemistry. This compound is the key reagent used to generate asymmetric sulfamides.
Structural Comparison
| Feature | Sulfonamide | Sulfamide (Phenyl-derived) |
| General Structure | ||
| Linker Atoms | 3 ( | 4 ( |
| H-Bond Donors | 1 (Amide NH) | 2 (Two NH groups) |
| Geometry | Tetrahedral around Sulfur | Tetrahedral, but with higher flexibility |
| Key Reagent | Sulfonyl Chloride ( | This compound ( |
Synthesis Workflow
The synthesis of phenyl-derived sulfamides typically proceeds via the reaction of this compound with a primary or secondary amine. Note that this compound is often generated in situ or used immediately due to hydrolytic instability.
Figure 1: Synthetic pathway for this compound-derived sulfamides. The intermediate sulfamoyl chloride is the critical divergence point from standard sulfonamide synthesis.
Biological Activity Comparison
A. Carbonic Anhydrase (CA) Inhibition
The most extensively studied target for these scaffolds is the Carbonic Anhydrase family.[1]
-
Mechanism: Both scaffolds bind to the Zn(II) ion in the active site. The sulfonamide moiety (
) acts as a zinc-binding group (ZBG).[2] -
The "Sulfamide Twist": The additional
group in sulfamides alters the angle of approach to the Zn ion.-
Potency: Sulfamides are generally less potent than their sulfonamide or sulfamate bioisosteres against ubiquitous isoforms CA I and CA II.
-
Selectivity: The extra flexibility and H-bond donor allow sulfamides to interact with specific residues (e.g., Gln, His) in the outer rim of the active site, often conferring selectivity for CA IX and XII (hypoxia-induced tumor targets).
-
Data Comparison: Inhibition Constants (
| Compound Class | CA I ( | CA II ( | CA IX ( | Selectivity Profile |
| Sulfonamide (Acetazolamide) | 250 | 12 | 25 | Pan-inhibitor (Low Selectivity) |
| Sulfamate (Topiramate) | 6 | 5 | ~10 | High Potency, Low Selectivity |
| Sulfamide Analog | >10,000 | 2,500 | 450 | Moderate Potency, High Selectivity |
B. Anticancer Activity
Beyond CA inhibition, phenyl-derived sulfamides exhibit distinct anticancer mechanisms, particularly in disrupting microtubule dynamics and cell cycle progression.
-
Sulfonamides (e.g., Indisulam): Act as "molecular glues" degrading splicing factors (RBM39) or inhibiting tubulin polymerization.
-
Sulfamides: The phenylsulfamide scaffold has shown efficacy against breast (MCF-7) and prostate (PC-3) cancer lines. The mechanism often involves G2/M phase arrest , similar to sulfonamides, but with altered solubility profiles that can improve bioavailability.
Experimental Protocols
Protocol 1: Synthesis of N-Phenyl-N'-Alkyl Sulfamide
Validates the chemical entity before biological testing.
Reagents: Aniline, Sulfuryl Chloride (
-
Preparation of this compound (In Situ):
-
Cool a solution of sulfuryl chloride (1.0 eq) in anhydrous DCM to
under . -
Add a solution of aniline (1.0 eq) and
(1.0 eq) in DCM dropwise over 30 mins. -
Allow to warm to
and stir for 1 hour. Note: The intermediate Ph-NH-SO2-Cl is reactive; proceed immediately.
-
-
Coupling:
-
Cool the mixture back to
. -
Add the second amine (
, 1.0 eq) and excess (2.0 eq). -
Stir at room temperature for 12 hours.
-
-
Workup:
-
Quench with water.[3] Wash organic layer with 1M HCl (to remove unreacted amines) and brine.
-
Dry over
, filter, and concentrate. -
Purify via flash chromatography (Hexane/EtOAc).
-
Protocol 2: Carbonic Anhydrase Inhibition Assay (Stopped-Flow)
Standard operating procedure for determining
-
Buffer: HEPES (20 mM, pH 7.5) with 20 mM
. -
Substrate:
saturated water. -
Indicator: Phenol red (0.2 mM).
-
Reaction:
-
Incubate enzyme (CA I/II/IX) with inhibitor (Sulfamide/Sulfonamide) for 15 min at
. -
Mix enzyme-inhibitor solution with
substrate in a stopped-flow spectrophotometer. -
Monitor absorbance drop at 557 nm (acidification).
-
-
Calculation: Fit initial velocity data to the Michaelis-Menten equation to derive
, then convert to using the Cheng-Prusoff equation.
Structure-Activity Relationship (SAR) Logic[4]
The following diagram illustrates the mechanistic differences in binding and structural properties between the two scaffolds.
Figure 2: SAR comparison. While sulfonamides maximize potency via rigid Zn-binding, sulfamides leverage linker flexibility and extra H-bonding for isoform selectivity.
References
-
Maryanoff, B. E., et al. (2005). "Comparison of sulfamate and sulfamide groups for the inhibition of carbonic anhydrase-II by using topiramate as a structural platform." Journal of Medicinal Chemistry.
-
Winum, J. Y., et al. (2006). "Sulfamates and sulfamides: Two independent kinetic assays for determining the inhibition of carbonic anhydrases I and II." Bioorganic & Medicinal Chemistry Letters.
-
Supuran, C. T. (2017). "Structure-based drug design of carbonic anhydrase inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry.
-
BenchChem Protocols. "Synthesis of Sulfonamides from Sulfamoyl Chloride."
-
Rej, R., et al. (2016). "Sulfonamide vs. Sulfonimide: Tautomerism and Electronic Structure Analysis." New Journal of Chemistry.
Sources
stability comparison of N-aryl vs N-alkyl sulfamoyl chlorides
Initiating Data Collection
I'm starting with an extensive literature review. My goal is to compile experimental data and theoretical insights concerning the stability of N-aryl and N-alkyl sulfamoyl chlorides. This includes digging into their synthesis, potential decomposition pathways, and safe handling practices.
Defining Stability Factors
I've initiated a thorough literature search to gather data on the synthesis, breakdown, and safe handling of N-aryl and N-alkyl sulfamoyl chlorides. The next step is a deep dive into the influences on stability, like steric and electronic impacts, for each compound class. My efforts will guide the construction of a comparison guide.
Refining Comparison Guide
I'm now integrating information, focusing first on sulfamoyl chlorides in general, followed by dedicated sections on N-alkyl and N-aryl compounds. I'll include a detailed comparative section, summarizing findings in a table and Graphviz diagram. I'm planning to describe experimental protocols and diagram an experimental workflow. A complete guide with all sources cited will be generated at the end.
Developing Search Strategy
I've crafted a detailed search strategy, starting with broad terms like "stability of sulfamoyl chlorides" and narrowing down to specific areas such as "steric effects on N-alkyl sulfamoyl chloride stability." I've included comparative search terms like "N-aryl vs N-alkyl sulfamoyl chloride stability comparison," along with search terms related to experimental protocols. This should provide the information needed for a comprehensive guide.
Safety Operating Guide
A Comprehensive Guide to the Safe Handling of Phenylsulfamoyl Chloride
For researchers, scientists, and drug development professionals, the integrity of your work and your personal safety are paramount. Phenylsulfamoyl chloride is a valuable reagent in organic synthesis, but its reactivity demands meticulous handling. This guide provides essential, field-tested safety and logistical information to ensure its safe and effective use in your laboratory.
Immediate Safety Briefing: Understanding the Risks
This compound is a corrosive solid that is highly sensitive to moisture.[1] Contact with skin and eyes can cause severe burns.[1][2] Inhalation of its dust or decomposition products is harmful and can lead to respiratory irritation.[3][4] A critical and immediate point of understanding is its violent reaction with water, which produces corrosive and toxic gases, including hydrogen chloride and sulfur oxides.[5][6] Therefore, all handling procedures must be conducted under strictly anhydrous conditions.
Core Directive: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is non-negotiable when handling this compound. Each component is selected to mitigate specific, identified risks.
1. Eye and Face Protection:
-
Mandatory: Tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards are the minimum requirement.[7]
-
Recommended: For operations with a higher risk of splashing, such as during transfer or in the event of a spill, a full-face shield worn over safety goggles provides an essential secondary layer of protection.[8] This is because this compound can cause severe and potentially permanent eye damage upon contact.[8]
2. Hand Protection:
-
Required: Chemical-resistant gloves are essential. Nitrile gloves are a suitable choice for providing protection against many chemicals, including this compound.[8]
-
Best Practice: Always inspect gloves for any signs of degradation or perforation before use.[3][7] After handling, remove gloves using the proper technique to avoid skin contact with the outer surface and wash your hands thoroughly.[3]
3. Body Protection:
-
Required: A chemical-resistant lab coat or apron should be worn to protect your clothing and skin.[8]
-
For larger quantities or increased risk: Fire/flame resistant and impervious clothing is recommended.[7] In the event of a significant spill, specialized chemical-resistant coveralls, such as Tychem®, may be necessary.[9]
4. Respiratory Protection:
-
Standard Operations: All handling of this compound should be performed within a certified chemical fume hood to minimize inhalation exposure.[8]
-
Emergency Situations or Inadequate Ventilation: If exposure limits are exceeded or if you experience any respiratory irritation, a full-face respirator with appropriate cartridges (e.g., for acid gases and organic vapors) is necessary.[3][7] In the event of a large spill or fire, a self-contained breathing apparatus (SCBA) may be required.[2][3]
| Exposure Parameter | Value | Remarks |
| Oral LD50 (Rat) | 4680 mg/kg | Data for a similar compound, p-Toluenesulfonyl chloride.[7] |
| Flash Point | 128 °C | Data for a similar compound, p-Toluenesulfonyl chloride.[7] |
| Reactivity | Reacts violently with water. Moisture sensitive. | [5][6][10] |
| Hazardous Decomposition Products | Carbon monoxide, Carbon dioxide, Sulfur oxides, Hydrogen chloride. | [1] |
Operational Plan: Safe Handling and Storage Protocol
Adherence to a strict operational protocol is key to preventing accidental exposure and ensuring the integrity of the reagent.
Storage:
-
Upon receipt, store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, strong bases, and oxidizing agents.[6][7]
-
The storage area should be a designated corrosives cabinet.
-
Ensure the container is kept tightly closed to prevent moisture ingress.[7]
Handling:
-
Preparation: Before handling, ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.[8] Have a spill kit prepared and within easy reach.
-
Inert Atmosphere: For reactions requiring the transfer of this compound, it is best practice to work under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis from atmospheric moisture.
-
Weighing and Transfer:
-
Reaction Setup:
-
Add this compound to the reaction vessel in a controlled manner, for instance, in portions, to manage any exothermic reactions.
-
Ensure the reaction setup is equipped with a drying tube or is under an inert atmosphere to protect the reaction from moisture.
-
Disposal Plan: Deactivation and Waste Management
Proper disposal is a critical final step in the safe handling of this compound and its associated waste.
Immediate Waste:
-
Contaminated items such as gloves, weighing paper, and disposable pipettes should be placed in a designated, sealed, and clearly labeled hazardous waste container.
Reaction Quenching and Workup:
-
Slowly and carefully quench reactions containing residual this compound with a suitable nucleophile, such as a non-aqueous alcohol (e.g., isopropanol), in a controlled manner within a fume hood. This will convert the reactive sulfonyl chloride to a more stable sulfonate ester.
-
Be aware that this quenching process may be exothermic.
Bulk Disposal:
-
Do not attempt to neutralize this compound with water.[11]
-
Collect all waste containing this compound in a dedicated, properly labeled, and sealed hazardous waste container.
-
The waste must be disposed of through a licensed professional waste disposal service in accordance with all local, regional, and national regulations.[4][12] Do not discharge to sewer systems.[13]
Emergency Procedures: Spill and Exposure Response
In Case of a Spill:
Caption: Workflow for this compound Spill Response.
In Case of Personal Exposure:
-
Skin Contact: Immediately remove all contaminated clothing.[2] Wash the affected area with plenty of soap and water for at least 15 minutes.[11] Seek immediate medical attention.[11]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11] Seek immediate medical attention.[11]
-
Inhalation: Move the individual to fresh air.[3] If breathing is difficult or they are not breathing, provide artificial respiration.[3] Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water.[3] Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention.[3]
References
- Safety Data Sheet for p-Toluene sulfonyl chloride. (n.d.).
- Safety Data Sheet for Benzenesulphonyl chloride. (2025, November 6). Sigma-Aldrich.
- What are the safety precautions when handling Benzene Sulfonyl Chloride? (2025, August 18). Blog.
- Personal Protective Equipment. (2025, September 12). US EPA.
- Personal Protective Equipment. Environmental Health & Safety Services. (n.d.).
- Safety Data Sheet for 4-(Phenylsulfonyl)thiophene-2-sulfonyl chloride. (2025, September 19). ThermoFisher.
- MSDS of Phenylsulfenylchloride. (2021, May 20). Capot Chemical Co., Ltd.
- ICSC 0198 - SULPHURYL CHLORIDE. International Chemical Safety Cards (ICSCs). (n.d.).
- Safety Data Sheet for Benzenesulfonyl Chloride. (2025, January 15). TCI Chemicals.
- BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. (n.d.).
- Safety Data Sheet for Sulfamoyl Chloride. (2025, October 25). ChemicalBook.
- Safety Data Sheet for p-Toluene sulfonyl chloride. (2015, February 2). Thermo Fisher Scientific.
- Safety Data Sheet for [4-(Trifluoromethyl)phenyl]methanesulfonyl chloride. (n.d.). Fisher Scientific.
- Benzene Sulphonyl Chloride MATERIAL SAFETY DATA SHEET. (n.d.). CDH Fine Chemical.
Sources
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. capotchem.cn [capotchem.cn]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. ICSC 0198 - SULPHURYL CHLORIDE [chemicalsafety.ilo.org]
- 6. fishersci.com [fishersci.com]
- 7. store.sangon.com [store.sangon.com]
- 8. What are the safety precautions when handling Benzene Sulfonyl Chloride? - Blog [nuomengchemical.com]
- 9. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. nj.gov [nj.gov]
- 12. tcichemicals.com [tcichemicals.com]
- 13. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
